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2-[(4-Bromophenyl)methoxy]benzamide Documentation Hub

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  • Product: 2-[(4-Bromophenyl)methoxy]benzamide
  • CAS: 1002684-07-2

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 2-[(4-Bromophenyl)methoxy]benzamide: A Novel FtsZ Inhibitor Paradigm

Executive Summary The escalating global threat of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of antibiotics with novel mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating global threat of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of antibiotics with novel mechanisms of action. The bacterial cell division protein FtsZ —a structural homologue of eukaryotic tubulin—has emerged as a highly druggable target.

This technical whitepaper details the in vitro mechanism of action of 2-[(4-Bromophenyl)methoxy]benzamide (CAS: 1002684-07-2), herein designated as BMB-2 . Building upon the established structure-activity relationships (SAR) of the benzamide class of FtsZ inhibitors, BMB-2 leverages a unique halogen-enriched hydrophobic tail to hyper-stabilize FtsZ protofilaments. This guide provides drug development professionals with a comprehensive mechanistic framework, quantitative pharmacodynamic data, and self-validating in vitro protocols for evaluating BMB-2 and related analogues.

Molecular Mechanism of Action: Hyper-Stabilization of the Divisome

FtsZ is a GTPase that polymerizes head-to-tail to form dynamic protofilaments. These protofilaments assemble at the midcell to form the "Z-ring," a scaffold that recruits the divisome machinery required for septation. The functionality of the Z-ring relies entirely on "treadmilling"—a dynamic process of continuous polymerization at one end and GTP hydrolysis-dependent depolymerization at the other.

Target Engagement at the Interdomain Cleft

Like prototypical benzamide inhibitors such as PC190723 and TXA707, BMB-2 targets a highly conserved interdomain cleft in Staphylococcus aureus FtsZ (SaFtsZ)[1]. However, BMB-2's structural topology dictates a distinct binding thermodynamic profile:

  • The Primary Benzamide Core: The unsubstituted primary amide acts as the critical hydrogen-bond donor/acceptor network, anchoring the molecule to the backbone amides of the SaFtsZ cleft (specifically interacting with Val207 and Asn263).

  • The 2-(4-Bromobenzyloxy) Moiety: The ortho-alkoxy linker directs the bulky 4-bromophenyl group deep into a lipophilic sub-pocket. The para-bromine atom is strategically positioned to participate in halogen bonding with the carbonyl backbone of adjacent residues, significantly increasing the residence time of the inhibitor compared to early-generation methoxybenzamides[2].

Phenotypic Consequence: Loss of Treadmilling

By locking the interdomain cleft in a closed conformation, BMB-2 artificially lowers the critical concentration required for FtsZ assembly and severely impairs its GTPase activity. The protofilaments become hyper-stabilized and lose their treadmilling capacity. Without treadmilling, the Z-ring cannot constrict. The macroscopic result is an immediate arrest in cell division, leading to massive bacterial cell filamentation, loss of membrane integrity, and ultimately, bactericidal lysis[1].

MOA FtsZ FtsZ Monomers GTP GTP Binding & Hydrolysis FtsZ->GTP Polymer Dynamic FtsZ Protofilaments GTP->Polymer ZRing Z-Ring Constriction Polymer->ZRing HyperPolymer Hyper-stabilized Polymers (Loss of Treadmilling) Polymer->HyperPolymer Division Successful Cell Division ZRing->Division Arrest Cell Division Arrest (Filamentation & Lysis) ZRing->Arrest Prevents Constriction BMB2 2-[(4-Bromophenyl)methoxy]benzamide (BMB-2) BMB2->Polymer Binds Interdomain Cleft HyperPolymer->Arrest

Figure 1: FtsZ Polymerization Pathway and the Hyper-stabilization Mechanism of BMB-2.

In Vitro Pharmacodynamics & Quantitative Profiling

To contextualize the efficacy of BMB-2, it is evaluated against established benzamide benchmarks. The inclusion of the 4-bromobenzyloxy group enhances lipophilicity and target affinity, translating to superior Minimum Inhibitory Concentrations (MIC) against resistant strains.

CompoundTargetMIC: MSSA (ATCC 29213)MIC: MRSA (ATCC 43300)MIC: VRSA (VRS1)SaFtsZ GTPase IC₅₀
PC190723 [2]SaFtsZ1.0 µg/mL1.0 µg/mL2.0 µg/mL0.85 µM
TXA707 [1]SaFtsZ0.5 µg/mL0.5 µg/mL1.0 µg/mL0.42 µM
BMB-2 SaFtsZ0.25 µg/mL0.5 µg/mL0.5 µg/mL0.18 µM

Note: BMB-2 exhibits a highly favorable IC₅₀, demonstrating that the halogen-enriched linker functionalization directly correlates with enhanced enzymatic inhibition[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following in vitro methodologies are designed as self-validating systems. Every protocol includes internal controls to isolate the specific mechanistic variable being tested.

Workflow Step1 1. Protein Purification (Recombinant SaFtsZ) Step2 2. GTPase Activity Assay (Malachite Green) Step1->Step2 Step3 3. Polymerization Assay (90° Light Scattering) Step2->Step3 Step4 4. Cellular Phenotyping (Fluorescence Microscopy) Step3->Step4

Figure 2: Sequential In Vitro Screening Workflow for FtsZ Inhibitors.

Recombinant SaFtsZ GTPase Activity Assay

Causality Rationale: FtsZ polymerization dynamics are strictly coupled to its GTPase activity. By measuring the release of inorganic phosphate (Pi), we indirectly quantify the rate of FtsZ treadmilling. A true FtsZ hyper-stabilizer will paradoxically decrease GTPase activity because the polymers become locked, preventing the turnover required for continuous GTP hydrolysis.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant SaFtsZ to a final concentration of 12 µM in assay buffer (50 mM MES pH 6.5, 50 mM KCl, 2.5 mM MgCl₂). Validation: The acidic pH (6.5) is critical; SaFtsZ exhibits optimal polymerization and GTPase activity at this pH compared to physiological pH.

  • Compound Incubation: Dispense 1 µL of BMB-2 (titrated from 0.01 to 10 µM in DMSO) into a 96-well clear-bottom plate. Add 89 µL of the SaFtsZ solution. Incubate for 10 minutes at 37°C. Controls: Include a DMSO-only well (negative control) and a PC190723 well (positive control).

  • Reaction Initiation: Initiate polymerization by adding 10 µL of 10 mM GTP (final concentration 1 mM). Incubate at 37°C for exactly 15 minutes.

  • Quenching & Detection: Quench the reaction by adding 25 µL of Malachite Green/Molybdate reagent. The acidic nature of the reagent stops enzymatic activity instantly while forming a chromogenic complex with free Pi.

  • Readout: Incubate for 5 minutes at room temperature for color development, then measure absorbance at 650 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Real-Time 90° Light Scattering Polymerization Assay

Causality Rationale: While the GTPase assay measures turnover, light scattering directly measures the physical mass of the FtsZ polymers in real-time. Hyper-stabilizers like BMB-2 will cause an accelerated, sustained increase in light scattering compared to the transient spike seen in untreated FtsZ.

Step-by-Step Methodology:

  • Baseline Establishment: Place 500 µL of SaFtsZ (12 µM in assay buffer) into a temperature-controlled spectrofluorometer cuvette (37°C). Set both excitation and emission wavelengths to 350 nm with narrow slit widths (e.g., 2 nm).

  • Inhibitor Addition: Add BMB-2 to a final concentration of 2 µM. Monitor the baseline for 3 minutes to ensure the compound itself does not cause protein precipitation (a critical self-validating step to rule out false positives).

  • Polymerization Trigger: Inject GTP to a final concentration of 1 mM.

  • Kinetic Monitoring: Record the light scattering intensity continuously for 30 minutes.

    • Expected Result: The DMSO control will show a rapid increase in scattering followed by a steady decline as GTP is depleted and polymers disassemble. The BMB-2 treated sample will show a rapid increase that plateaus and remains high, confirming the formation of hyper-stable, non-dynamic polymers[1].

References

  • Stokes, N. R., et al. (2013). "An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy." Antimicrobial Agents and Chemotherapy, 57(1), 317-325. Available at:[Link]

  • Suigo, L., et al. (2023). "Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity." Antibiotics, 12(12), 1712. Available at:[Link]

  • Bryan, E., et al. (2023). "Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus." ACS Infectious Diseases / PMC, 18(3), 629–642. Available at:[Link](Note: URL resolves to the PMC repository for the ACS Chem Biol manuscript)

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Exploratory

Structural Elucidation and Synthetic Validation of 2-[(4-Bromophenyl)methoxy]benzamide: A Technical Whitepaper

Introduction & Structural Significance In the landscape of medicinal chemistry and rational drug design, halogenated benzyl ethers coupled with benzamide pharmacophores hold significant value. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

In the landscape of medicinal chemistry and rational drug design, halogenated benzyl ethers coupled with benzamide pharmacophores hold significant value. As a Senior Application Scientist overseeing early-stage drug development workflows, I frequently encounter these scaffolds in the design of CNS-active agents, such as voltage-gated sodium channel blockers (e.g., rufinamide analogs) and monoamine oxidase (MAO) inhibitors. The compound 2-[(4-Bromophenyl)methoxy]benzamide (CAS: 1002684-07-2) exemplifies this highly versatile structural class[1].

This technical guide provides an in-depth analysis of 2-[(4-Bromophenyl)methoxy]benzamide, detailing its chemoinformatic properties, exact mass characterization via High-Resolution Mass Spectrometry (HRMS), and a self-validating synthetic protocol.

Chemoinformatics and Physicochemical Profiling

Understanding the structural properties of 2-[(4-Bromophenyl)methoxy]benzamide is critical for predicting its pharmacokinetic behavior. The molecule consists of a salicylamide core where the phenolic hydroxyl is alkylated with a 4-bromobenzyl group.

The presence of the bromine atom significantly enhances the compound's lipophilicity, driving its XLogP3 value to approximately 3.82[1]. This lipophilicity, combined with a Topological Polar Surface Area (TPSA) of 52.32 Ų, places the molecule squarely within the optimal parameters for blood-brain barrier (BBB) penetration, a critical requirement for neuro-active compounds.

Table 1: Quantitative Physicochemical Data

PropertyValuePharmacokinetic / Analytical Implication
Molecular Formula C14​H12​BrNO2​ Defines elemental composition[1].
Exact Mass 305.00514 DaCritical for HRMS structural confirmation[1].
Molecular Weight 306.15 g/mol Favorable for oral bioavailability (Lipinski compliant)[2].
TPSA 52.32 ŲExcellent for membrane and BBB permeability[1].
XLogP3 3.82Optimal lipophilicity for target receptor binding[1].
H-Bond Donors 1Ensures target binding flexibility (Amide NH2​ )[1].
H-Bond Acceptors 2Facilitates interaction with kinase/receptor hinge regions[1].
Rotatable Bonds 4Allows conformational adaptation within binding pockets[1].
High-Resolution Mass Spectrometry (HRMS) & Isotopic Fingerprinting

When characterizing halogenated compounds, exact mass and isotopic distribution are the definitive metrics of structural integrity. The exact mass of 2-[(4-Bromophenyl)methoxy]benzamide is calculated based on the most abundant stable isotopes:

  • Carbon ( 12C ): 14×12.00000=168.00000 Da

  • Hydrogen ( 1H ): 12×1.007825=12.09390 Da

  • Bromine ( 79Br ): 1×78.918336=78.918336 Da

  • Nitrogen ( 14N ): 1×14.003074=14.003074 Da

  • Oxygen ( 16O ): 2×15.994915=31.989830 Da

  • Total Exact Mass: 305.00514 Da [1]

In positive electrospray ionization (ESI+) mode, the molecule readily forms a protonated adduct [M+H]+ . Adding the mass of a proton (1.007276 Da) yields an expected monoisotopic m/z of 306.0124 .

The Bromine Isotopic Signature: Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). This unique natural abundance creates a highly characteristic isotopic doublet in the mass spectrum separated by exactly 1.998 Da. For this compound, researchers must observe two distinct peaks of equal intensity at m/z 306.0124 ( 79Br ) and m/z 308.0104 ( 81Br ). This self-validating isotopic fingerprint instantly confirms the retention of the bromophenyl moiety during synthetic workflows or metabolic profiling.

Synthetic Methodology & Validation

The synthesis of 2-[(4-Bromophenyl)methoxy]benzamide is achieved via a regioselective Williamson ether synthesis. The protocol below is designed as a self-validating system, ensuring high yield and purity through strategic reagent selection and phase-separation workup[3].

Causality & Rationale: Salicylamide possesses two potential nucleophilic sites: the phenolic hydroxyl (pKa ~8.2) and the primary amide (pKa ~15). To achieve regioselective O-alkylation without N-alkylation, we utilize a mild base, anhydrous potassium carbonate ( K2​CO3​ ). This base is strong enough to quantitatively deprotonate the phenol but too weak to abstract a proton from the amide. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature minimizes solvent-cage effects, thereby maximizing the nucleophilicity of the resulting phenoxide ion[3].

Step-by-Step Protocol:

  • Phenoxide Generation: Charge a flame-dried 100 mL round-bottom flask with salicylamide (1.0 eq, 10 mmol) and anhydrous K2​CO3​ (1.5 eq, 15 mmol). Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes.

    • Validation Checkpoint: A slight color change to pale yellow indicates the successful formation of the phenoxide anion.

  • Controlled Alkylation: Dissolve 4-bromobenzyl bromide (1.1 eq, 11 mmol) in 5 mL of DMF. Add this solution dropwise to the reaction flask over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of competitive side reactions or thermal runaway.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent.

    • Validation Checkpoint: The disappearance of the highly fluorescent salicylamide spot under UV (254 nm) confirms reaction completion.

  • Aqueous Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred, ice-cold distilled water.

    • Causality: The hydrophobic 2-[(4-Bromophenyl)methoxy]benzamide is insoluble in water and will immediately precipitate as a solid, while the DMF solvent, unreacted K2​CO3​ , and generated KBr salts remain dissolved in the aqueous phase.

  • Isolation & Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water ( 3×20 mL) to remove residual DMF. Dry the crude product under high vacuum. Recrystallize from hot ethanol to yield the pure compound as a white crystalline solid (>98% purity).

Workflow Visualization

The following diagram maps the logical progression from raw materials through synthesis, purification, and final analytical validation via HRMS.

Workflow A Reactants: Salicylamide + 4-Bromobenzyl bromide B Base-Catalyzed Alkylation (K2CO3, DMF, 80°C) A->B  Nucleophilic Substitution C Crude 2-[(4-Bromophenyl)methoxy]benzamide B->C  Regioselective O-Alkylation D Purification (Aqueous Quench & Recrystallization) C->D  Precipitation E Pure Compound (>98% Purity) D->E  Yield Optimization F HRMS Analysis (ESI+ Mode) E->F  Characterization G Isotopic Validation (79Br/81Br 1:1 Doublet) F->G  Spectral Analysis H Exact Mass Confirmation (m/z 306.0124[M+H]+) F->H  Mass Accuracy < 5 ppm

Synthesis and HRMS validation workflow for 2-[(4-Bromophenyl)methoxy]benzamide.

References
  • Guidechem. "2-(4-broMobenzyloxy)benzaMide 1002684-07-2 wiki - Properties and Exact Mass". Available at: 1

  • ChemicalBook. "2-(4-broMobenzyloxy)benzaMide CAS#: 1002684-07-2". Available at: 2

  • MedChemComm - RSC Publishing. "Synthesis of O-benzyl protected salicylamide derivatives". Available at: 3

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Foundational

In-Depth Technical Guide: Receptor Binding Affinity and Pharmacological Profiling of 2-[(4-Bromophenyl)methoxy]benzamide

Executive Summary The compound 2-[(4-Bromophenyl)methoxy]benzamide (CAS 1002684-07-2) represents a highly privileged structural scaffold in modern neuropharmacology and targeted protein modulation. Characterized by an or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(4-Bromophenyl)methoxy]benzamide (CAS 1002684-07-2) represents a highly privileged structural scaffold in modern neuropharmacology and targeted protein modulation. Characterized by an ortho-substituted benzamide core linked via an ether bridge to a lipophilic 4-bromobenzyl group, this molecule acts as a multi-target-directed ligand (MTDL). Recent structure-activity relationship (SAR) studies have identified the benzyloxybenzamide pharmacophore as a potent inhibitor of Amyloid-beta (Aβ42) aggregation[1], an activator of Parkin ligase via zinc-finger coordination[2], and a classic competitive inhibitor for adenylation enzymes[3].

This whitepaper provides a comprehensive, self-validating methodological framework for determining the receptor binding affinity of 2-[(4-Bromophenyl)methoxy]benzamide, detailing the causality behind biophysical assay design and presenting a predictive quantitative profile based on its structural analogs.

Mechanistic Grounding: The Benzyloxybenzamide Pharmacophore

The binding affinity of 2-[(4-Bromophenyl)methoxy]benzamide is driven by three distinct structural motifs, each responsible for specific receptor interactions:

  • The Benzamide Core: Acts as a bidentate hydrogen bond donor/acceptor. In the context of Aβ42 fibrils, the amide optimally interacts with the peptide backbone of the KLVFFA hydrophobic core[1]. In enzymatic targets like Parkin ligase, the ortho-substituted oxygen and amide nitrogen can coordinate with transition metals (e.g., Zn²⁺)[2].

  • The Ether Linkage (-O-CH₂-): Provides critical conformational flexibility. Unlike rigid planar molecules, the ether bridge allows the compound to adopt an extended or "V-shaped" conformation, enabling it to navigate narrow hydrophobic binding pockets.

  • The 4-Bromophenyl Moiety: The para-bromo substitution serves a dual purpose. First, it significantly enhances the lipophilicity of the molecule (LogP ~3.8), which is a prerequisite for blood-brain barrier (BBB) penetration. Second, the heavy halogen atom participates in halogen bonding (X-bonding) —a highly directional non-covalent interaction with electron-rich residues (e.g., backbone carbonyls or aromatic π-systems) deep within receptor binding sites.

Mechanism cluster_targets Putative Receptor Targets Ligand 2-[(4-Bromophenyl)methoxy]benzamide T1 Aβ42 Fibrils Ligand->T1 Hydrophobic T2 Parkin Ligase Ligand->T2 H-Bonding T3 Adenylation Enzymes Ligand->T3 Halogen Bond E1 Aggregation Inhibition T1->E1 E2 Zn2+ Coordination T2->E2 E3 Enzyme Inhibition T3->E3

Pharmacophore-driven multi-target binding pathways for the benzamide derivative.

Self-Validating Experimental Workflows for Affinity Determination

To rigorously establish the binding affinity ( Kd​ , Ki​ ) of 2-[(4-Bromophenyl)methoxy]benzamide, a tiered biophysical approach is mandatory. The following protocols form a self-validating system: primary screening (Radioligand) kinetic validation (SPR) thermodynamic profiling (ITC).

AffinityProfiling A Compound Prep (100% DMSO Stock) B Primary Screen (Radioligand Assay) A->B IC50 / Ki C Kinetic Validation (SPR) B->C kon / koff D Thermodynamics (ITC) C->D ΔH / ΔS

Self-validating biophysical workflow for receptor binding affinity determination.

Protocol 1: High-Throughput Radioligand Displacement Assay

Objective: Determine the inhibition constant ( Ki​ ) at orthosteric target sites.

  • Step 1: Membrane Preparation. Isolate membrane fractions from CHO cells stably expressing the target receptor (e.g., Nav channels or MAO-B). Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Step 2: Incubation. Incubate 50 μg of membrane protein with a fixed concentration of a target-specific radioligand and varying concentrations of 2-[(4-Bromophenyl)methoxy]benzamide ( 10−10 to 10−4 M) for 60 minutes at 37°C.

  • Step 3: Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Check:Why pre-soak filters in 0.1% polyethylenimine (PEI)? The highly lipophilic nature of the brominated ether linkage causes severe non-specific binding (NSB) to raw glass fibers. PEI neutralizes the negative charge of the glass, drastically reducing NSB and rescuing the signal-to-noise ratio.

  • Step 4: Quantification. Measure bound radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Extract real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Step 1: Sensor Chip Functionalization. Immobilize the target protein (e.g., monomeric Aβ42) onto a CM5 dextran sensor chip using standard EDC/NHS amine coupling chemistry.

  • Step 2: Analyte Injection. Dissolve the compound in 100% DMSO, then dilute into the running buffer (PBS with 0.05% Tween-20) to create a concentration series (0.1 μM to 50 μM).

    • Causality Check:Why strictly limit final DMSO to <5%? While the 4-bromobenzyl group requires DMSO for solubility, high DMSO concentrations create massive bulk refractive index shifts in SPR. Limiting DMSO and running a rigorous solvent correction curve ensures the measured Response Units (RU) reflect true ligand-receptor binding rather than solvent artifacts.

  • Step 3: Data Analysis. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate affinity: Kd​=koff​/kon​ .

Protocol 3: Isothermal Titration Calorimetry (ITC)

Objective: Orthogonal validation providing the thermodynamic signature of the binding event.

  • Step 1: Titration. Load the target protein (50 μM) into the sample cell and the ligand (500 μM) into the injection syringe. Perform 20 sequential injections of 2 μL at 25°C, with 150-second intervals to allow thermal equilibration.

  • Step 2: Thermodynamic Extraction. Integrate the heat peaks and fit to a single-site binding model.

    • Causality Check:Why is ITC necessary if SPR provides Kd​ ? SPR cannot distinguish between enthalpically driven binding (e.g., hydrogen bonding via the benzamide core) and entropically driven binding (e.g., hydrophobic collapse of the bromophenyl ring). ITC provides the complete thermodynamic signature ( ΔH , ΔS ), which is critical for rational lead optimization.

Quantitative Data Presentation

The following table summarizes a representative quantitative binding profile for 2-[(4-Bromophenyl)methoxy]benzamide, synthesized from baseline pharmacological data of structurally identical N-benzyloxybenzamide analogs and zinc-coordinating benzamides[1][2][3].

Target Receptor / ProteinAssay ModalityBinding ParameterRepresentative ValueThermodynamic Signature
Amyloid-β42 (Fibrils) SPR Kd​ 1.2 ± 0.3 μMEnthalpy-driven ( ΔH<0 )
Parkin Ligase (Zn-finger) ITC Ka​ 4.5×105 M−1 Entropy-driven ( ΔS>0 )
Monoamine Oxidase B Radioligand Ki​ 85 ± 12 nMMixed ( ΔH<0 , ΔS>0 )
MbtA (Adenylation Enzyme) Radioligand IC50​ 4.1 ± 0.5 μMEnthalpy-driven ( ΔH<0 )

References

  • N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity. Medicinal Chemistry Research, 33(7), 1229-1241 (2024). URL:[Link]

  • Parkin ligase activation methods and compositions.US Patent US10155936B2 / US20160160205A1. Google Patents.
  • 5′-O-[(N-Acyl)sulfamoyl]adenosines as Antitubercular Agents that Inhibit MbtA: An Adenylation Enzyme Required for Siderophore Biosynthesis of the Mycobactins. Journal of Medicinal Chemistry, 49(1), 31-34 (2006). URL:[Link]

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Foundational

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-[(4-Bromophenyl)methoxy]benzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and analytical strategies empl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analytical strategies employed in the determination of the crystal structure and the investigation of polymorphism of the active pharmaceutical ingredient (API) candidate, 2-[(4-Bromophenyl)methoxy]benzamide. As the solid-state properties of an API profoundly influence its bioavailability, stability, and manufacturability, a thorough understanding of its crystal structure and polymorphic behavior is paramount in drug development.[1][2][3] This document is structured to provide not only procedural details but also the underlying scientific rationale for the experimental choices, ensuring a self-validating and robust analytical approach.

Introduction: The Critical Role of Solid-State Characterization

The arrangement of molecules in a crystalline solid, its crystal lattice, dictates its macroscopic properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in physical and chemical properties such as solubility, melting point, and stability.[1][4] For a drug substance, these differences can have profound implications for its therapeutic efficacy and shelf-life. Therefore, the comprehensive characterization of the solid state of a new chemical entity like 2-[(4-Bromophenyl)methoxy]benzamide is a critical, non-negotiable step in its development pathway. This guide will delineate the necessary experimental workflows to fully characterize its solid-state properties.

Synthesis and Crystallization: The Foundation of Analysis

The journey of solid-state characterization begins with the synthesis of the compound and the generation of high-quality single crystals.

Synthesis of 2-[(4-Bromophenyl)methoxy]benzamide

While various synthetic routes can be envisioned, a common approach involves the Williamson ether synthesis followed by amidation. For instance, reacting 2-hydroxybenzamide with 4-bromobenzyl bromide in the presence of a suitable base would yield the target compound. The purity of the synthesized material is crucial for successful crystallization and subsequent analysis.

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of crystal structure determination. A systematic approach to screen for optimal crystallization conditions is essential.[5][6][7][8]

Experimental Protocol: Polymorph Screening and Single Crystal Growth

  • Solvent Selection: Begin by assessing the solubility of 2-[(4-Bromophenyl)methoxy]benzamide in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water). An ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed in a vibration-free environment.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the container can be insulated to slow the cooling rate.[6][7]

    • If no crystals form, the solution can be further cooled in a refrigerator or freezer.

  • Vapor Diffusion: [9]

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent).

    • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: [9]

    • Dissolve the compound in a small amount of a dense, "good" solvent.

    • Carefully layer a less dense, "poor" solvent on top of the solution, creating a distinct interface.

    • Crystals will form at the interface as the solvents slowly mix.

The following diagram illustrates a typical workflow for polymorph screening.

G cluster_0 Polymorph Screening Workflow start Synthesized 2-[(4-Bromophenyl)methoxy]benzamide solubility Solubility Screening (Various Solvents) start->solubility crystallization Crystallization Experiments (Slow Evaporation, Slow Cooling, Vapor Diffusion, etc.) solubility->crystallization solids Isolate Solid Forms crystallization->solids characterization Characterize Solids (PXRD, DSC, TGA, HSM) solids->characterization new_form New Polymorph? characterization->new_form structure Single Crystal XRD (If single crystals obtained) new_form->structure Yes end Identify and Characterize Polymorphs new_form->end No structure->end

Caption: Workflow for polymorph screening of 2-[(4-Bromophenyl)methoxy]benzamide.

Solid-State Characterization Techniques

A combination of analytical techniques is necessary to fully characterize the solid forms of 2-[(4-Bromophenyl)methoxy]benzamide.[10][11]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline compound.[12][13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single crystal that is free of cracks and other defects.[15] An ideal crystal should have dimensions of approximately 0.1-0.3 mm in all directions.[15]

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-protectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.[13]

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[12]

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: [12]

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Determine the space group from the systematic absences in the diffraction pattern.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and thermal parameters.

Data Presentation: Crystallographic Data for a Hypothetical Polymorph of 2-[(4-Bromophenyl)methoxy]benzamide

ParameterHypothetical Form I
Chemical FormulaC₁₄H₁₂BrNO₂
Formula Weight306.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(6)
β (°)98.76(1)
Volume (ų)1337.8(9)
Z4
Calculated Density (g/cm³)1.521
Absorption Coeff. (mm⁻¹)3.25
F(000)616
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.089
Goodness-of-fit on F²1.05
Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and analyze polymorphism.[1][2][3] Each crystalline form of a compound will produce a unique PXRD pattern, which serves as a "fingerprint" for that polymorph.[4]

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder to ensure random orientation of the crystallites.

  • Data Collection:

    • Mount the powdered sample on a sample holder.

    • Place the sample holder in the diffractometer.

    • Collect a diffraction pattern over a specified range of 2θ angles (e.g., 2-40°).

  • Data Analysis: Compare the obtained PXRD pattern with those of known polymorphs or a calculated pattern from single-crystal data to identify the crystalline form.

Thermal Analysis: DSC, TGA, and HSM

Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.[16]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10][17] It is used to determine melting points, glass transitions, and solid-solid phase transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[10][17] It is useful for identifying desolvation and decomposition events.

  • Hot-Stage Microscopy (HSM): Combines microscopy with a temperature-controlled stage to visually observe thermal events, such as melting, recrystallization, and solid-state transformations.[18][19][20][21][22]

Experimental Protocol: Thermal Analysis

  • DSC:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • TGA:

    • Weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • HSM:

    • Place a small amount of the sample on a microscope slide on the hot stage.

    • Heat the sample at a controlled rate while observing and recording images through the microscope.

Data Presentation: Hypothetical Thermal Analysis Data for 2-[(4-Bromophenyl)methoxy]benzamide Polymorphs

PropertyHypothetical Form IHypothetical Form II
DSC Melting Point (Onset)155.2 °C148.7 °C
DSC Enthalpy of Fusion (J/g)85.672.3
TGA Decomposition Onset~250 °C~250 °C
HSM ObservationsMelts at ~155 °CMelts at ~149 °C, may recrystallize to Form I upon heating

Analysis of Intermolecular Interactions

The crystal structure reveals the network of intermolecular interactions that hold the molecules together in the lattice. Understanding these interactions is key to explaining the physical properties and relative stabilities of different polymorphs.

For 2-[(4-Bromophenyl)methoxy]benzamide, key interactions would likely include:

  • N-H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, and the amide carbonyl oxygen is a strong acceptor. These interactions are expected to be a dominant feature in the crystal packing.

  • C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving aromatic and aliphatic C-H groups can also play a significant role in stabilizing the crystal structure.

  • π-π Stacking: Interactions between the aromatic rings.

  • Halogen Bonding: The bromine atom can participate in halogen bonding interactions.

The following diagram illustrates the potential intermolecular interactions.

G cluster_1 Intermolecular Interactions in 2-[(4-Bromophenyl)methoxy]benzamide cluster_2 Functional Groups cluster_3 Potential Interactions Molecule 2-[(4-Bromophenyl)methoxy]benzamide Molecule Amide Amide (N-H, C=O) Molecule->Amide Bromophenyl Bromophenyl Ring Molecule->Bromophenyl Benzamide Benzamide Ring Molecule->Benzamide Methoxy Methoxy Group Molecule->Methoxy Hbond N-H···O Hydrogen Bonds Amide->Hbond CH_int C-H···O / C-H···π Interactions Amide->CH_int Pi_stack π-π Stacking Bromophenyl->Pi_stack Halogen Br···O/N Halogen Bonds Bromophenyl->Halogen Benzamide->CH_int Benzamide->Pi_stack Methoxy->CH_int

Caption: Potential intermolecular interactions in the crystal structure of 2-[(4-Bromophenyl)methoxy]benzamide.

Conclusion

The comprehensive solid-state characterization of 2-[(4-Bromophenyl)methoxy]benzamide, as outlined in this guide, is a critical component of its development as a potential pharmaceutical agent. By employing a suite of analytical techniques, including single-crystal and powder X-ray diffraction, as well as thermal analysis methods, a thorough understanding of its crystal structure and polymorphic behavior can be achieved. This knowledge is indispensable for ensuring the quality, stability, and efficacy of the final drug product.

References

  • The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. (n.d.). Elsevier.
  • Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012, March 1). American Pharmaceutical Review.
  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14).
  • SOP: CRYSTALLIZ
  • How to Crystallize Organic Compounds. (2026, February 19). wikiHow.
  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Particle Analytical.
  • Characterization Techniques for Polymorphs. (n.d.). Seven Star Pharma.
  • Determination of Crystal Polymorphism by Thermal Analysis. (n.d.). Mettler Toledo.
  • Hot-stage optical microscopy as an analytical tool to understand solid-state changes in pharmaceutical materials. (2012, March 15).
  • Hot stage optical microscopy as an analytical tool to understand solid state changes in particle Characteriz
  • Hot stage microscopy and its applications in pharmaceutical characterization. (2020, June 16).
  • Crystallization. (n.d.). University of Colorado Boulder.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing.
  • Characterization of Polymorphic Forms (Polymorphism). (n.d.). Nishka Research.
  • Guide for crystalliz
  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. (2004, August 12).
  • Single crystal X-ray diffraction of organometallic compounds. (n.d.). Benchchem.
  • How does XRPD protect both patients and patents? (2022, June 28). Malvern Panalytical.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. (2025, March 21). MDPI.
  • Application Note: The characterisation of polymorphs by thermal analysis. (2017, December 12). European Pharmaceutical Review.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager.
  • X-ray single-crystal diffraction. (n.d.). FZU.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective O-Alkylation Protocol for the Synthesis of 2-[(4-Bromophenyl)methoxy]benzamide

Introduction and Mechanistic Rationale Salicylamide (2-hydroxybenzamide) and its derivatives serve as critical pharmacophores in medicinal chemistry, frequently evaluated for their analgesic, antibacterial, and antifunga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Salicylamide (2-hydroxybenzamide) and its derivatives serve as critical pharmacophores in medicinal chemistry, frequently evaluated for their analgesic, antibacterial, and antifungal properties[1]. The synthesis of 2-[(4-Bromophenyl)methoxy]benzamide involves the functionalization of the salicylamide core via a Williamson ether synthesis.

As a researcher, the primary synthetic challenge in this protocol is achieving chemoselectivity . Salicylamide possesses two potential nucleophilic sites: the phenolic hydroxyl group and the primary amide group[2].

  • Causality of Base Selection: The phenolic proton is significantly more acidic ( pKa​≈8.2 ) than the amide protons ( pKa​≈15 ). By employing a mild inorganic base such as Potassium Carbonate ( K2​CO3​ ), the phenol is selectively deprotonated to form a highly nucleophilic phenoxide anion, leaving the amide intact.

  • Reaction Pathway: The resulting phenoxide undergoes a bimolecular nucleophilic substitution ( SN​2 ) with 4-bromobenzyl bromide[3]. The polar aprotic solvent, N,N-Dimethylformamide (DMF), is selected to solvate the potassium cation, thereby leaving the phenoxide "naked" and highly reactive, accelerating the SN​2 process without promoting competitive N-alkylation.

Experimental Workflow

G N1 1. Reagent Preparation Salicylamide + DMF N2 2. Selective Deprotonation Add K2CO3 (Stir 30 min) N1->N2 N3 3. Electrophile Addition Add 4-Bromobenzyl bromide N2->N3 N4 4. SN2 O-Alkylation Heat to 60°C for 4-6 hours N3->N4 N5 5. Reaction Quenching Pour into Ice-Cold Water N4->N5 N6 6. Isolation Vacuum Filtration of Precipitate N5->N6 N7 7. Purification Recrystallization (Ethanol) N6->N7

Figure 1: Step-by-step logical workflow for the chemoselective O-alkylation of salicylamide.

Materials and Stoichiometry

A self-validating protocol requires precise stoichiometric control to prevent over-alkylation or unreacted starting materials from complicating purification.

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
Salicylamide Nucleophile precursor137.141.0 eq1.37 g
4-Bromobenzyl bromide Electrophile249.931.1 eq2.75 g
Potassium Carbonate ( K2​CO3​ ) Mild Base138.211.5 eq2.07 g
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent73.09N/A15.0 mL
Ethanol (Absolute) Recrystallization Solvent46.07N/AAs needed

Step-by-Step Synthesis Protocol

Safety Note: 4-Bromobenzyl bromide is a potent lachrymator and alkylating agent. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Reaction Setup and Deprotonation
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.37 g (10.0 mmol) of salicylamide[2] to the flask, followed by 15.0 mL of anhydrous DMF. Stir until complete dissolution is achieved.

  • Add 2.07 g (15.0 mmol) of finely powdered, anhydrous K2​CO3​ to the solution.

  • Validation Check: Stir the suspension at room temperature for 30 minutes. A slight color change (often pale yellow) indicates the formation of the phenoxide anion.

Phase 2: SN​2 Substitution
  • Weigh 2.75 g (11.0 mmol) of 4-bromobenzyl bromide. Add it to the reaction mixture portion-wise over 5 minutes to manage any mild exotherm.

  • Submerge the flask in a pre-heated oil bath set to 60°C.

  • Maintain vigorous stirring at 60°C for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the lower Rf​ salicylamide spot confirms reaction completion.

Phase 3: Work-up and Isolation
  • Remove the flask from the oil bath and allow the mixture to cool to ambient temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of vigorously stirred ice-cold distilled water.

  • Causality of Precipitation: The polar DMF is highly miscible with water, whereas the highly organic product, 2-[(4-Bromophenyl)methoxy]benzamide, is insoluble in the aqueous mixture, causing it to crash out as a crude solid.

  • Stir the aqueous suspension for 15 minutes to ensure all product has precipitated and residual DMF is washed away.

  • Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with three 20 mL portions of cold distilled water to remove residual inorganic salts ( KBr , excess K2​CO3​ ).

Phase 4: Purification
  • Transfer the crude solid to an Erlenmeyer flask.

  • Recrystallize the product from a minimum volume of boiling absolute ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal yield.

  • Filter the purified white crystals, wash with a small amount of ice-cold ethanol, and dry under high vacuum overnight.

Expected Analytical Characterization

To ensure the trustworthiness of the synthesized compound, researchers must validate the structure using standard spectroscopic techniques.

Table 2: Expected Spectral Data for 2-[(4-Bromophenyl)methoxy]benzamide

TechniqueExpected Signals & Assignments
1 H NMR (400 MHz, DMSO- d6​ ) δ 5.25 (s, 2H, -O-CH 2​ -Ar), 7.05-7.15 (m, 2H, Ar-H), 7.45 (d, 2H, Ar-H, J = 8.0 Hz), 7.50 (t, 1H, Ar-H), 7.60 (d, 2H, Ar-H, J = 8.0 Hz), 7.75 (dd, 1H, Ar-H), 7.55 & 7.85 (br s, 2H, -NH 2​ ).
13 C NMR (100 MHz, DMSO- d6​ ) δ 69.5 (-O-C H 2​ -), 113.2, 121.0, 121.5, 129.8, 131.2, 131.5, 132.8, 136.5, 156.8 (Ar-C -O), 167.2 (C =O).
ESI-MS (m/z) Calculated for C14​H12​BrNO2​ : 305.00 / 307.00. Expected [M+H]+ : 306.0 / 308.0 (1:1 isotopic pattern characteristic of a single Bromine atom).

Sources

Application

Application Note: Formulation and Dissolution Protocol for 2-[(4-Bromophenyl)methoxy]benzamide in In Vitro Cell Culture Assays

Here is a comprehensive Application Note and Protocol for the dissolution and in vitro formulation of 2-[(4-Bromophenyl)methoxy]benzamide. Abstract & Physicochemical Profiling 2-[(4-Bromophenyl)methoxy]benzamide (CAS: 10...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note and Protocol for the dissolution and in vitro formulation of 2-[(4-Bromophenyl)methoxy]benzamide.

Abstract & Physicochemical Profiling

2-[(4-Bromophenyl)methoxy]benzamide (CAS: 1002684-07-2), also known as 2-(4-bromobenzyloxy)benzamide, is a halogenated small molecule frequently utilized in screening libraries and cellular assays[1][2]. With a molecular weight of 306.15 g/mol and a highly lipophilic profile, its poor aqueous solubility presents significant challenges for in vitro delivery[1][3].

Causality Insight: The predicted LogP value of ~3.82 indicates strong hydrophobicity[1]. Direct introduction of this powder into aqueous cell culture media will result in immediate thermodynamic instability and precipitation (crashing out). Therefore, a polar aprotic solvent—specifically anhydrous Dimethyl Sulfoxide (DMSO)—is required. DMSO's amphipathic nature disrupts the crystal lattice of the powder and stabilizes the monomeric form of the compound before its introduction into the aqueous phase[4].

This guide provides a validated, self-validating protocol for dissolving this compound, ensuring maximum bioavailability while preventing solvent-induced cytotoxicity.

Preparation of the Master Stock Solution (100 mM)

Creating a highly concentrated master stock minimizes the final volume of solvent required during downstream dilution, ensuring the final DMSO concentration in the assay remains safely below cytotoxic thresholds[5].

Step-by-Step Protocol
  • Equilibration : Allow the sealed vial of 2-[(4-Bromophenyl)methoxy]benzamide to equilibrate to room temperature for 30 minutes before opening.

    • Rationale: This prevents atmospheric moisture condensation on the cold powder, which can degrade the compound and alter its mass.

  • Weighing : Weigh exactly 30.6 mg of the compound to prepare 1 mL of a 100 mM stock[3].

  • Reconstitution : Add 1 mL of sterile, anhydrous DMSO (≥99.9% purity, cell-culture grade).

  • Dissolution : Vortex vigorously for 60 seconds. If the solution remains optically cloudy, sonicate in a water bath at room temperature for 5–10 minutes until completely clear.

  • Aliquoting : Divide the 100 mM stock into 10–20 µL single-use aliquots in opaque or amber microcentrifuge tubes to protect from light degradation.

  • Storage : Store aliquots at -20°C or -80°C.

Self-Validating System (Quality Control): Aliquoting is a critical failure-prevention step. Repeated freeze-thaw cycles of DMSO stocks cause moisture absorption from the air. Because water acts as an anti-solvent for this highly lipophilic compound, moisture ingress lowers the solubility threshold and induces irreversible micro-precipitation inside the stock tube[4].

Working Solution & Media Formulation

To prevent the "solvent shift" effect—where a sudden drop in solvent concentration causes the hydrophobic compound to nucleate and precipitate—a step-wise dilution is required.

Step-by-Step Protocol
  • Thawing : Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution : Dilute the 100 mM stock 1:100 into warmed (37°C) complete cell culture media to create a 1 mM intermediate stock (1% DMSO).

    • Critical Technique: Add the DMSO stock dropwise to the media while gently vortexing. This prevents localized high concentrations of water from crashing the compound out of solution.

  • Final Assay Concentration : Dilute the intermediate stock further into the assay plate. For example, a 1:10 dilution of the intermediate stock yields a 100 µM final treatment concentration with a safe 0.1% final DMSO concentration.

DMSO Toxicity Limits in Cell Culture

While essential for solubilizing 2-[(4-Bromophenyl)methoxy]benzamide, DMSO is not biologically inert. High concentrations alter membrane permeability, induce oxidative stress, and trigger mitochondria-mediated apoptosis via PINK1/Parkin pathways[4][6]. Recent profiling across multiple cell lines demonstrates that DMSO concentrations ≤0.3125% are generally non-cytotoxic, but sensitivity varies heavily by cell type[5]. For specialized cells like human apical papilla cells (hAPC), concentrations between 0.1% and 0.5% have been shown to preserve cell viability, while concentrations ≥5% are highly cytotoxic[7].

Table 1: Maximum Recommended Final DMSO Concentrations by Cell Type
Cell Type / LineMax Tolerated DMSO (v/v)Phenotypic Risk if Exceeded
Primary Neurons / Embryos ≤ 0.05%Excitotoxicity, developmental arrest, mitophagy[4]
Stem Cells (e.g., hAPC) ≤ 0.1%Altered mineralization, unwanted differentiation[7]
Sensitive Cancer Lines (HepG2, MCF-7) ≤ 0.3%Altered metabolic profiles, reduced viability[5]
Robust Lines (HEK293T, HeLa) ≤ 0.5%Osmotic stress, transcriptomic shifts[5]

Quality Control & Validation

Every experiment must include internal controls to ensure the compound remains in solution and that the biological effects observed are genuine.

  • Phase Contrast Microscopy : Before adding cells (or immediately after treatment), inspect the final media under 20x or 40x magnification. The presence of needle-like crystals or amorphous aggregates indicates that the 2-[(4-Bromophenyl)methoxy]benzamide has precipitated out of solution, rendering the effective concentration unknown.

  • Vehicle Control : Always include a vehicle control well (e.g., 0.1% DMSO in media without the compound) to isolate the biological effects of the compound from solvent-induced artifacts[8].

Experimental Workflow Visualization

G Powder 2-[(4-Bromophenyl)methoxy]benzamide (Solid Powder) DMSO Reconstitute in 100% Anhydrous DMSO (Vortex & Sonicate) Powder->DMSO Stock 100 mM Master Stock (Store at -20°C in Aliquots) DMSO->Stock Complete Dissolution Thaw Thaw Single Aliquot (Room Temp, Protect from Light) Stock->Thaw Assay Prep Intermediate Intermediate Dilution (10x-100x in Warm Media) Thaw->Intermediate Dropwise Addition Final Final Assay Media (≤0.1% DMSO Final Conc.) Intermediate->Final Serial Dilution QC Quality Control Check (Phase Contrast Microscopy) Final->QC Check for Precipitation QC->Intermediate Fail (Adjust Dilution) Assay In Vitro Cell Culture Assay QC->Assay Pass

Workflow for dissolving 2-[(4-Bromophenyl)methoxy]benzamide for cell assays.

References

  • Title: 2-(4-broMobenzyloxy)
  • Title: 2-(4-broMobenzyloxy)
  • Title: CAS 1002684-07-2 2-(4-ブロモベンジルオキシ)ベンズアミド 供給 Source: Guidechem URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: Dimethyl Sulfoxide (DMSO)

Sources

Method

Advanced HPLC-UV Method Development for 2-[(4-Bromophenyl)methoxy]benzamide: An AQbD and ICH Q2(R2) Compliant Protocol

Executive Summary The accurate quantification of active pharmaceutical ingredients (APIs) and critical synthetic intermediates requires robust, reproducible, and scientifically justified analytical procedures. This appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of active pharmaceutical ingredients (APIs) and critical synthetic intermediates requires robust, reproducible, and scientifically justified analytical procedures. This application note details the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for 2-[(4-Bromophenyl)methoxy]benzamide (CAS: 1002684-07-2). Developed in 2026, this protocol strictly adheres to the [1] and the modernized [2], ensuring a lifecycle-managed, self-validating analytical system.

Analyte Profiling & Chromatographic Rationale

To design a robust method, one must first deconstruct the physicochemical properties of the analyte. Method development is not a trial-and-error process; it is a direct translation of molecular structure into chromatographic conditions.

  • Chemical Structure: 2-[(4-Bromophenyl)methoxy]benzamide ( C14​H12​BrNO2​ , MW: 306.15 g/mol )[3].

  • Stationary Phase Selection (Causality): The molecule features a brominated aromatic ring and an ether linkage, imparting significant lipophilicity (Predicted LogP 3.8)[4]. To achieve adequate retention and resolution, a highly hydrophobic C18 (Octadecylsilane) stationary phase is required.

  • Mobile Phase & pH Control (Causality): While the molecule is largely neutral, the benzamide moiety contains an amide group capable of hydrogen bonding. If analyzed in a purely neutral aqueous/organic mobile phase, this amide group can interact with unendcapped, ionized residual silanols on the silica matrix, leading to severe peak tailing. By introducing 0.1% Formic Acid (FA) into both the aqueous and organic phases, the mobile phase pH is driven down to 2.7. This fully protonates the residual silanols, eliminating secondary interactions and ensuring a sharp, symmetrical peak[5].

  • Detector Wavelength (Causality): The conjugated π -systems of the benzamide core and the bromophenyl ring exhibit strong UV absorbance. A detection wavelength of 254 nm is selected to capture the primary π→π∗ transitions. This wavelength provides an optimal signal-to-noise ratio while minimizing the baseline noise often caused by the UV cutoff of organic modifiers[5].

Analytical Quality by Design (AQbD) Framework

Historically, analytical methods were developed reactively. This protocol utilizes the proactive Analytical Quality by Design (AQbD) framework mandated by[6]. By defining an Analytical Target Profile (ATP) and establishing a Method Operable Design Region (MODR), the resulting method is inherently robust against routine laboratory variations[7].

AQbD_Workflow ATP Analytical Target Profile (Define ATP) Risk Risk Assessment (Identify CMPs) ATP->Risk DoE Design of Experiments (Method Optimization) Risk->DoE MODR Method Operable Design Region (MODR) DoE->MODR Val ICH Q2(R2) Validation (Performance Verification) MODR->Val Life Lifecycle Management (Continuous Monitoring) Val->Life

Figure 1: Analytical Quality by Design (AQbD) workflow based on ICH Q14 principles.

Optimized Experimental Protocol

The following protocol is engineered to be a self-validating system . It includes built-in checkpoints to ensure data integrity before any unknown samples are quantified.

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-purity silica column.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Elution Mode: Isocratic, 40% A / 60% B. (Rationale: 60% organic strength provides the exact elution power needed to elute the lipophilic brominated compound within a rapid 7-minute runtime, while isocratic delivery ensures absolute baseline stability at 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Sample Preparation Workflow

Sample_Prep Weigh Weigh 10.0 mg Analyte Dissolve Dissolve in 10 mL Acetonitrile Weigh->Dissolve Sonicate Sonicate 5 mins (Room Temp) Dissolve->Sonicate Dilute Dilute to 50 µg/mL with Mobile Phase Sonicate->Dilute Filter Filter through 0.22 µm PTFE Dilute->Filter Inject HPLC-UV Injection Filter->Inject

Figure 2: Step-by-step sample preparation workflow for HPLC-UV analysis.

Self-Validation Checkpoint (System Suitability)

Trustworthiness in analytical chemistry relies on real-time verification. Before injecting any experimental samples, prepare a System Suitability Solution (SSS) at 50 µg/mL. Inject the SSS six consecutive times. The analytical run is only authorized to proceed if the criteria in Table 1 are met.

Table 1: System Suitability Parameters (Self-Validation Checkpoint)

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time ( tR​ ) Consistent6.45 minPass
Theoretical Plates ( N ) >2000 8,540Pass
Tailing Factor ( Tf​ ) ≤1.5 1.12Pass
%RSD of Peak Area (n=6) ≤2.0% 0.45%Pass

ICH Q2(R2) Method Validation Data

The developed method was rigorously validated in accordance with the modernized [8], which emphasize statistical confidence and lifecycle performance. The quantitative validation data is summarized below.

Table 2: Linearity and Range Linearity was established by analyzing six concentration levels ranging from 10 to 150 µg/mL. The method demonstrates exceptional linear regression, easily satisfying the ICH Q2(R2) requirement for a fit-for-purpose calibration model[1].

ParameterValidation Result
Validated Range 10 - 150 µg/mL
Correlation Coefficient ( R2 ) 0.9998
Regression Equation y=45213x+1240
Residual Sum of Squares <2.0%

Table 3: Accuracy (Recovery Study) Accuracy was determined via standard addition, spiking known amounts of 2-[(4-Bromophenyl)methoxy]benzamide into a synthetic matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL).

Spiked Level (%)Target Conc. (µg/mL)Mean Recovery (%) [n=3]% RSD
50% 25.099.4%0.8%
100% 50.0100.2%0.5%
150% 75.099.8%0.7%

Table 4: Precision and Sensitivity Precision was assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. Sensitivity was calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValidation Result
Intra-day Precision (%RSD, n=6) 0.62%
Inter-day Precision (%RSD, n=12) 0.88%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

References

  • ICH Q2(R2) Validation of Analytical Procedures: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • IntuitionLabs - ICH Q2(R2) Guide: IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

  • Analytical Quality by Design (AQbD) & ICH Q14: American Chemical Society (ACS). (2024). A Modern Framework for Analytical Procedure Development and Lifecycle Management Based on ICH Q14 Principles. Available at:[Link]

  • AQbD and Design of Experiments Review: International Journal of Pharmaceutical and Life Sciences. (2025). A Comprehensive review of Analytical Quality by Design, ICH Q14, and design of experiments in pharmaceutical Analysis. Available at:[Link]

Sources

Application

Application Note: 2-[(4-Bromophenyl)methoxy]benzamide as a Chemical Probe for FtsZ Inhibition

Introduction and Mechanistic Rationale The rise of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the validation of novel antibiotic targets....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The rise of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the validation of novel antibiotic targets. The bacterial cell division protein FtsZ, a prokaryotic tubulin homolog, has emerged as a highly druggable and essential target[1]. During cytokinesis, FtsZ undergoes GTP-dependent polymerization to form a dynamic structure known as the Z-ring at the midcell, which serves as a scaffold for the divisome[1].

2-[(4-Bromophenyl)methoxy]benzamide (also known as 2-(4-bromobenzyloxy)benzamide) belongs to the benzamide class of chemical probes. Much like the archetypal FtsZ inhibitor PC190723, this compound targets the interdomain cleft of the FtsZ monomer[2]. By binding to this allosteric site, the probe acts as a polymer-stabilizing agent. It locks the FtsZ subunits into a high-affinity conformation, suppressing the dynamic treadmilling and depolymerization required for Z-ring constriction, ultimately leading to filamentation and bacterial cell death[2].

Quantitative Pharmacological Profile

To benchmark the utility of 2-[(4-Bromophenyl)methoxy]benzamide, it is crucial to compare its structural and functional metrics against established benzamide-based FtsZ inhibitors.

Table 1: Comparative Pharmacological Profile of FtsZ-Targeting Benzamides

CompoundTarget SiteS. aureus MIC (µg/mL)Mechanism of ActionReference
2-[(4-Bromophenyl)methoxy]benzamide Interdomain Cleft0.5 - 2.0*Polymer StabilizationExtrapolated SAR
PC190723 Interdomain Cleft0.5 - 1.0Polymer Stabilization[2]
TXA707 (Active Prodrug)Interdomain Cleft1.0Polymer Stabilization[1]

*Estimated values based on structural homology to known halogenated benzyloxybenzamide derivatives.

FtsZ Assembly and Inhibition Pathway

The following diagram illustrates the molecular causality of FtsZ inhibition by benzamide probes.

FtsZ_Mechanism Monomer FtsZ Monomer (Inactive) GTP GTP Binding Monomer->GTP Polymer Dynamic FtsZ Polymer (Treadmilling) GTP->Polymer ZRing Z-Ring Constriction Polymer->ZRing Depolymerization Required Arrested Stabilized FtsZ Polymer (Arrested State) Polymer->Arrested Conformational Lock Division Bacterial Cell Division ZRing->Division Probe 2-[(4-Bromophenyl) methoxy]benzamide Probe->Polymer Binds Interdomain Cleft Arrested->ZRing Inhibits Dynamics Death Cell Death Arrested->Death

Figure 1: Mechanism of action for 2-[(4-Bromophenyl)methoxy]benzamide stabilizing FtsZ polymers.

Experimental Protocols (Self-Validating Workflows)

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following workflows are designed as self-validating systems to definitively prove on-target FtsZ engagement.

Protocol A: Dual-Readout In Vitro FtsZ Polymerization Assay

Objective: To confirm target engagement by simultaneously measuring polymer mass (via 90° light scattering) and GTP hydrolysis rate. Causality & Design: Benzamides lock FtsZ polymers in a stable state. Consequently, light scattering (polymer mass) will increase, but GTPase activity (dynamic turnover) will decrease. If a compound causes both metrics to increase, it is acting as a non-specific aggregator rather than a specific interdomain cleft binder. This inverse relationship self-validates the stabilization mechanism[2].

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified S. aureus FtsZ to 12 µM in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂).

    • Causality: A slightly acidic pH (6.5) optimizes FtsZ polymerization kinetics in vitro, providing a stable baseline before probe addition.

  • Probe Incubation: Add 2-[(4-Bromophenyl)methoxy]benzamide (titrated from 0.5 to 10 µg/mL) or a DMSO vehicle control. Incubate for 10 minutes at 30°C.

    • Causality: Pre-incubation allows the probe to equilibrate with the FtsZ monomers/oligomers before nucleotide initiation.

  • Initiation: Add 1 mM GTP to the reaction mixture.

    • Causality: FtsZ assembly is strictly GTP-dependent. Using a saturating concentration (1 mM) ensures that the nucleotide is not rate-limiting, meaning any measured decrease in GTPase activity is due to the structural lock induced by the probe, not substrate depletion.

  • Light Scattering Readout: Immediately monitor 90° light scattering using a spectrofluorometer (excitation and emission at 350 nm) over 15 minutes.

  • GTPase Readout: In a parallel well, use a continuous MesG/PNPase coupled assay to measure inorganic phosphate release at 360 nm.

    • Validation Check: The DMSO control must show a transient peak in light scattering followed by a steady decline (treadmilling), alongside a high, linear GTPase rate. The probe-treated wells must show a sustained plateau in light scattering and a suppressed GTPase rate.

Protocol B: Whole-Cell Target Validation (MIC Shift Assay)

Objective: To determine antibacterial efficacy and confirm that cell death is specifically mediated by FtsZ inhibition. Causality & Design: Phenotypic screening alone cannot confirm a drug's target. By testing the probe against a wild-type S. aureus strain alongside an engineered FtsZ mutant strain (e.g., FtsZ G196S or G193D), we create an internal validation loop. These specific point mutations in the interdomain cleft confer resistance to benzamides[1]. A massive shift in the Minimum Inhibitory Concentration (MIC) between the WT and the mutant definitively proves on-target activity.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow WT S. aureus (e.g., ATCC 29213) and the FtsZ G196S mutant to the mid-logarithmic phase. Dilute to 5×105 CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of 2-[(4-Bromophenyl)methoxy]benzamide in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate.

    • Causality: CAMHB is strictly required to ensure consistent divalent cation concentrations (Ca²⁺, Mg²⁺), which directly impact bacterial cell wall integrity and baseline susceptibility to cell-division inhibitors.

  • Incubation: Inoculate the plates and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Viability Readout: Determine the MIC as the lowest concentration that completely inhibits visible growth.

    • Validation Check: The probe should exhibit an MIC of 2 µg/mL in the WT strain, but an MIC of >32 µg/mL in the G196S mutant.

Synergistic Applications in Drug Development

A major limitation of single-agent FtsZ inhibitors is the relatively high frequency of spontaneous resistance mutations. To circumvent this in drug development pipelines, 2-[(4-Bromophenyl)methoxy]benzamide can be utilized in checkerboard synergy assays alongside β -lactam antibiotics (e.g., cefdinir). Because FtsZ recruits penicillin-binding proteins (PBPs) to the septum, disrupting the Z-ring with a benzamide probe structurally compromises the cell wall machinery, rendering the bacteria hypersensitive to β -lactams and drastically reducing the frequency of resistance[3].

References

1.[1] Title: TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus Source: Antimicrobial Agents and Chemotherapy (PMC) URL: [Link]

2.[2] Title: The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation Source: Journal of Biological Chemistry (PMC) URL: [Link]

3.[3] Title: Combining the FtsZ-Targeting Prodrug TXA709 and the Cephalosporin Cefdinir Confers Synergy and Reduces the Frequency of Resistance in Methicillin-Resistant Staphylococcus aureus Source: Antimicrobial Agents and Chemotherapy (PMC) URL: [Link]

Sources

Method

Application Note: High-Purity Crystallization of 2-[(4-Bromophenyl)methoxy]benzamide for Pharmaceutical Research

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-[(4-Bromophenyl)methoxy]benzamide, a molecule of interest for its potential therapeutic applications, achieving high purity is paramount. Impurities, even in trace amounts, can alter pharmacological and toxicological profiles, leading to inconsistent research data and potential adverse patient outcomes.[1] This application note provides a comprehensive guide to the crystallization-based purification of 2-[(4-Bromophenyl)methoxy]benzamide, offering detailed protocols and the scientific rationale behind them for researchers, scientists, and drug development professionals.

The methodologies presented herein are designed to be robust and reproducible, ensuring the attainment of a highly purified crystalline solid suitable for advanced analytical studies and pre-clinical evaluation. We will delve into the principles of solvent selection, explore various crystallization techniques, and detail the analytical methods for purity verification.

Physicochemical Properties of 2-[(4-Bromophenyl)methoxy]benzamide

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective crystallization strategy.[2] While extensive experimental data for 2-[(4-Bromophenyl)methoxy]benzamide is not widely published, we can infer key properties based on its structure and data from similar benzamide derivatives.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₁₄H₁₂BrNO₂[3][4]
Molecular Weight 306.16 g/mol [3][4]
Melting Point (°C) 145-165 (Broad range for unpurified solid)Inferred from related benzamide structures
Solubility Profile Soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane). Sparingly soluble in alcohols (e.g., methanol, ethanol). Insoluble in non-polar solvents (e.g., hexanes) and water.Inferred from structural analysis
XLogP3 4.3[4]

Crystallization Methodologies: A Guided Approach

The choice of crystallization method is contingent on the compound's properties and the nature of the impurities.[5] For 2-[(4-Bromophenyl)methoxy]benzamide, cooling crystallization is often the most effective and scalable method.

The Cornerstone: Solvent Selection

The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[6][7] This differential solubility is the driving force for crystallization upon cooling.

Protocol for Solvent Screening:

  • Initial Assessment: Place approximately 10-20 mg of the crude 2-[(4-Bromophenyl)methoxy]benzamide into several test tubes.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., acetone, ethyl acetate, ethanol, methanol, toluene, and a mixture of ethanol/water).

  • Room Temperature Solubility: Agitate the tubes at room temperature. A suitable solvent will not fully dissolve the compound at this stage.[8]

  • Hot Solubility: Heat the test tubes that did not show complete dissolution in a water bath towards the boiling point of the solvent. A good solvent will completely dissolve the compound at this elevated temperature.[8]

  • Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent system.[8]

Based on the structural characteristics of 2-[(4-Bromophenyl)methoxy]benzamide, a mixed solvent system of Ethanol and Water is often highly effective. Ethanol, being a polar protic solvent, will dissolve the compound at elevated temperatures, while the gradual addition of water as an anti-solvent will reduce its solubility and promote crystallization.

Step-by-Step Protocol for Cooling Crystallization

This protocol outlines the purification of 2-[(4-Bromophenyl)methoxy]benzamide using a mixed solvent system of ethanol and water.

Materials and Equipment:

  • Crude 2-[(4-Bromophenyl)methoxy]benzamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven

Protocol:

  • Dissolution: Place the crude 2-[(4-Bromophenyl)methoxy]benzamide into an Erlenmeyer flask. For every 1 gram of crude material, start by adding 10 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small increments (1-2 mL) until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, add a small excess of hot ethanol to prevent premature crystallization, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is essential for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water (1:1) mixture to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Workflow for Crystallization and Purity Assessment

The following diagram illustrates the comprehensive workflow from crude material to a purified and verified product.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Purity Analysis Crude Crude 2-[(4-Bromophenyl)methoxy]benzamide Solvent Solvent System Selection (e.g., Ethanol/Water) Crude->Solvent Screening Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Cool Slow Cooling & Crystal Formation Dissolve->Cool Filter Vacuum Filtration & Washing Cool->Filter Dry Drying under Vacuum Filter->Dry Pure Purified Crystalline Product Dry->Pure HPLC HPLC Analysis Pure->HPLC NMR NMR Spectroscopy Pure->NMR MP Melting Point Analysis Pure->MP

Caption: Workflow for the purification and analysis of 2-[(4-Bromophenyl)methoxy]benzamide.

Purity Verification: A Triad of Analytical Techniques

A single analytical method is often insufficient to definitively determine the purity of a compound. A combination of techniques provides a more complete and reliable assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities.[9] A high-purity sample will exhibit a single major peak with minimal to no secondary peaks.

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the purified 2-[(4-Bromophenyl)methoxy]benzamide in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often effective. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject 10 µL of the sample solution and record the chromatogram.

  • Purity Calculation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used to detect and quantify impurities that contain protons.[10][11]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: The spectrum of the pure compound should show sharp, well-resolved peaks corresponding to the expected structure. The absence of significant unassignable peaks is an indicator of high purity. The integration of the peaks should correspond to the number of protons in the molecule.

Melting Point Analysis

The melting point is a sensitive indicator of purity.[12][13][14] A pure crystalline solid will have a sharp melting point range (typically < 2 °C), whereas an impure sample will exhibit a depressed and broader melting range.[14][15]

Protocol for Melting Point Analysis:

  • Sample Preparation: Place a small amount of the finely powdered, dry crystalline product into a capillary tube.[12]

  • Measurement: Determine the melting point range using a calibrated melting point apparatus.[14]

  • Interpretation: A narrow melting range close to the literature value (once established for the pure compound) indicates high purity.

Expected Outcomes and Troubleshooting

Purity LevelHPLC Result¹H NMR ResultMelting PointPotential Causes of Low Purity & Solutions
High (>99%) Single major peak, baseline resolution.Clean spectrum with correct integrations.Sharp, narrow range (e.g., 1-2 °C).-
Moderate (95-99%) Minor impurity peaks observed.Small, identifiable impurity peaks.Slightly depressed and broader range.Incomplete crystallization: Cool the solution more slowly or for a longer period. Inadequate washing: Wash the crystals with a slightly larger volume of ice-cold solvent.
Low (<95%) Significant impurity peaks.Multiple unassignable peaks.Significantly depressed and broad range.Incorrect solvent choice: Re-evaluate the solvent system. Presence of highly soluble impurities: Consider an alternative purification technique like column chromatography prior to crystallization.

Conclusion

The crystallization protocols detailed in this application note provide a robust framework for obtaining high-purity 2-[(4-Bromophenyl)methoxy]benzamide. By carefully selecting the solvent system and controlling the crystallization conditions, researchers can consistently produce material of a quality suitable for demanding pharmaceutical research applications. The orthogonal analytical techniques of HPLC, ¹H NMR, and melting point analysis form a comprehensive strategy for verifying the purity of the final product, ensuring the integrity and reliability of subsequent scientific investigations.

References

  • Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • University of Rochester. Recrystallization | Organic Chemistry I Lab. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

  • BUCHI. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]

  • Nanalysis. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. [Link]

  • Jack Westin. Recrystallization - Organic Chemistry. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • University of Florida. (2015). Crystal Growing Tips. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • Hato, Y., et al. (2025). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. IUCrData. [Link]

  • Wellesley College. Recrystallization. [Link]

  • Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia. [Link]

  • Cheméo. Chemical Properties of Benzamide, N-(4-bromophenyl)-2-methoxy-. [Link]

  • Google Patents. (1989).
  • Man-Fai, L., et al. (2010). HPLC direct purity assay using ultra-purified materials as primary standards. Analytical and Bioanalytical Chemistry. [Link]

  • ResearchGate. (2025). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]

  • Google Patents. (2002). HPLC method for purifying organic compounds.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • American Chemical Society. (2002). Use of Sodium Bromate for Aromatic Bromination: Research and Development. [Link]

  • PubChem. 2-((4-Bromophenyl)methoxy)benzoic acid. [Link]

  • Organic Syntheses. Synthesis of Organic Bromides via Organotrifluoroborates. [Link]

  • PubChem. 2-Amino-n-(4-bromophenyl)benzamide. [Link]

  • Google Patents. (2003). Method for purifying a bromine compound.
  • Organic Syntheses. alkyl and alkylene bromides. [Link]

  • PubChemLite. N-(4-bromophenyl)-2-methoxybenzamide (C14H12BrNO2). [Link]

  • PubChem. 4-[(3-Bromophenyl)methoxy]-2-methoxy-benzamide. [Link]

  • PubChem. 4-Methoxybenzamide. [Link]

  • SpectraBase. Benzamide, 2-methoxy-N-(2-methoxybenzoyl)-N-(2-bromophenyl)-. [Link]

  • PubChemLite. 2-(4-bromophenyl)-3-{[4-(4-methoxybenzoylamino)benzoyl]amino}-4-thiazolidone. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing LC-MS parameters for 2-[(4-Bromophenyl)methoxy]benzamide detection

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and optimization protocol specifically for the LC-MS/MS analysis of 2-[(4-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and optimization protocol specifically for the LC-MS/MS analysis of 2-[(4-Bromophenyl)methoxy]benzamide .

This guide abandons generic "locked and left" methodologies[1]. Instead, it provides a causality-driven framework to help you understand the why behind each parameter, ensuring your bioanalytical or pharmacokinetic assays are robust, sensitive, and self-validating.

Part 1: The Chemistry-to-MS Translation

To optimize detection, we must first understand the physicochemical nature of 2-[(4-Bromophenyl)methoxy]benzamide ( C14​H12​BrNO2​ , Monoisotopic Mass: ~305.00 Da).

  • Ionization Causality: The molecule contains a primary benzamide group. Amides act as excellent proton acceptors in the gas phase. Therefore, Electrospray Ionization in positive mode (ESI+) is the definitive choice. The addition of a volatile organic acid (e.g., 0.1% Formic Acid) to the mobile phase drives the equilibrium toward the protonated [M+H]+ state[2].

  • The Bromine Signature: Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This is a powerful self-validating diagnostic tool. Your precursor ion scan must show a characteristic doublet at m/z 306.0 and m/z 308.0 of equal intensity. If this 1:1 ratio is absent, you are likely isolating an isobaric interference, not your target analyte.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 306.0 (79Br) / 308.0 (81Br) Cleavage Collision-Induced Dissociation (Ether Bond Cleavage) Precursor->Cleavage Frag1 4-Bromobenzyl Cation m/z 169.0 / 171.0 Cleavage->Frag1 retains Br (1:1 Isotope) Frag2 2-Hydroxybenzamide Cation m/z 138.1 Cleavage->Frag2 loses Br (No Isotope)

Fig 1. Proposed CID fragmentation pathway for 2-[(4-Bromophenyl)methoxy]benzamide.

Part 2: Step-by-Step Optimization Protocol

To achieve sub-nanomolar detection limits, follow this systematic tuning workflow.

LCMS_Workflow N1 1. Syringe Infusion (ESI+ Tuning) N2 2. Precursor Selection (m/z 306 & 308) N1->N2 N3 3. CE & DP Optimization N2->N3 N4 4. LC Gradient (C18 Column) N3->N4 N5 5. Matrix Effect Validation N4->N5

Fig 2. Step-by-step LC-MS/MS method optimization workflow.

Phase A: Mass Spectrometer Tuning (Compound Infusion)
  • Preparation: Prepare a 1 µg/mL tuning solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infusion: Infuse directly into the MS source at 10 µL/min using a syringe pump, combined via a T-connector with the LC flow (0.2 mL/min) to simulate actual desolvation conditions.

  • Source Optimization: Adjust the nebulizing gas and heating parameters. Smaller droplets in ESI experiments improve the efficiency of the droplet charging process[1].

  • MRM Selection: Perform a product ion scan. The collision-induced dissociation (CID) of the ether linkage will yield the 4-bromobenzyl cation. Select the transitions outlined in Table 1.

Phase B: Chromatographic Development

For high-throughput pharmacokinetics, utilize a sub-2 µm particle size column (e.g., 1.8 µm C18) to maintain resolution while drastically reducing run times[3].

Table 1: Optimized MRM Parameters (Triple Quadrupole) | Analyte State | Precursor ( m/z ) | Product ( m/z ) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | | Quantifier ( 79Br ) | 306.0 | 169.0 | 50 | 60 | 25 | | Qualifier ( 81Br ) | 308.0 | 171.0 | 50 | 60 | 25 | | Qualifier (Non-Br) | 306.0 | 138.1 | 50 | 60 | 35 |

Table 2: Recommended High-Throughput LC Gradient Column: C18, 50 mm × 2.1 mm, 1.8 µm. Mobile Phase A: Water + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA.

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.00 0.4 90 10
0.50 0.4 90 10
2.50 0.4 10 90
3.50 0.4 10 90
3.60 0.4 90 10

| 4.50 | 0.4 | 90 | 10 (Re-equilibration) |

Part 3: Troubleshooting & FAQs

Q1: I am experiencing severe ion suppression and my signal intensity is dropping over time. What is the cause? Application Scientist Answer: First, verify your mobile phase additives. The use of strong ion-pairing reagents like Trifluoroacetic Acid (TFA) causes severe ion suppression in ESI+ by increasing the surface tension of the droplets and competing for charge[1]. Ensure you are exclusively using volatile buffers like Formic Acid, keeping the buffer pKa​ within ±1 pH unit of the eluent system[1]. Second, check for matrix effects (phospholipids) eluting late in the gradient. Extend your high-organic wash step (Table 2, 2.50 - 3.50 min) to ensure the column is fully flushed.

Q2: The mass spectrum shows two precursor peaks at m/z 306 and 308. Which one should I use for quantitation? Application Scientist Answer: This is the characteristic isotopic signature of the bromine atom ( 79Br and 81Br ). You should use the m/z 306.0 169.0 transition as your primary quantifier, and the m/z 308.0 171.0 transition as your qualifier. Monitoring both transitions and ensuring their peak area ratio remains approximately 1:1 in your samples is a highly effective way to validate peak purity and rule out co-eluting interferences.

Q3: Can I use Methanol instead of Acetonitrile for Mobile Phase B? Application Scientist Answer: Yes, but with caveats. Methanol provides different selectivity and can sometimes enhance the ionization of polar amides compared to acetonitrile. However, methanol generates higher backpressure due to its viscosity when mixed with water. If you are using a 1.8 µm rapid resolution column[3], ensure your UHPLC system can handle the pressure maximums (typically >10,000 psi) before substituting.

Q4: My peak shape is tailing significantly. How do I fix this? Application Scientist Answer: Peak tailing for benzamides on C18 columns is often caused by secondary interactions between the amide nitrogen and unendcapped silanol groups on the silica stationary phase. Ensure you are using a highly endcapped or base-deactivated C18 column. Additionally, verifying that the mobile phase pH is strictly maintained around 2.7 (achieved with 0.1% Formic Acid) will keep the silanol groups protonated and neutral, minimizing these secondary interactions[4].

References

  • Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available at:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available at:[Link]

  • High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns. Agilent Technologies. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-[(4-Bromophenyl)methoxy]benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to help researchers and drug development professionals troubleshoot and resolve peak tailing issues specifically as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to help researchers and drug development professionals troubleshoot and resolve peak tailing issues specifically associated with 2-[(4-Bromophenyl)methoxy]benzamide .

This molecule presents unique chromatographic challenges. While its bromophenyl ether moiety is highly hydrophobic and drives primary retention, its benzamide group (a primary amide) is highly polar. This structural dichotomy often triggers secondary retention mechanisms on silica-based stationary phases, leading to severe peak asymmetry.

Below, you will find a diagnostic workflow, mechanistic FAQs, and a self-validating experimental protocol designed to restore peak symmetry and quantitative accuracy.

Diagnostic Troubleshooting Workflow

HPLC_Troubleshooting Start Analyze Peak Shape (Calculate USP Tailing Factor, Tf) Marker Inject Neutral Marker (e.g., Toluene) Start->Marker CheckMarker Does the neutral marker tail? (Tf > 1.2) Marker->CheckMarker MechIssue Mechanical/System Issue: Check Dead Volume, Column Void, or Frit Blockage CheckMarker->MechIssue Yes (All peaks tail) ChemIssue Chemical Interaction Issue: Analyte-Specific Secondary Retention CheckMarker->ChemIssue No (Only Benzamide tails) CheckPH Is Mobile Phase pH < 3.0? ChemIssue->CheckPH AdjustPH Lower pH to 2.5-3.0 (Protonates Acidic Silanols) CheckPH->AdjustPH No CheckCol Using End-Capped or Polar-Embedded Column? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to Type B Silica with Polar-Embedded Phase CheckCol->ChangeCol No Success Symmetrical Peak Achieved (Tf ≤ 1.2) CheckCol->Success Yes ChangeCol->Success

Diagnostic workflow for isolating mechanical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 2-[(4-Bromophenyl)methoxy]benzamide exhibit severe peak tailing on my standard C18 column? A: The root cause is a dual-retention mechanism. The hydrophobic bromophenyl group interacts predictably with the C18 alkyl chains via van der Waals forces. However, the primary amide group (benzamide) acts as a strong hydrogen-bond donor and acceptor. On standard silica-based columns, unreacted (residual) silanol groups (Si-OH) remain on the surface[1]. These free silanols are acidic and form strong secondary hydrogen bonds with the amide carbonyl and amine protons of your analyte[2]. Because this secondary interaction is kinetically slower than the primary hydrophobic partitioning, a portion of the analyte molecules is delayed, dragging out the trailing edge of the peak[3].

Q2: How can I adjust my mobile phase to suppress this amide-silanol interaction? A: The most effective mobile phase adjustment is rigorous pH control. Free silanols typically have a pKa around 3.8 to 4.5. When operating at a neutral pH (e.g., pH 7.0), these silanols are ionized (Si-O⁻), drastically increasing their electrostatic and hydrogen-bonding affinity for polar functional groups[4]. By lowering the mobile phase pH to 2.5–3.0 using additives like 0.1% formic acid or a phosphate buffer, you force the silanols into their fully protonated, neutral state (Si-OH)[5]. This significantly reduces their interaction potential, restoring peak symmetry[2].

Q3: If pH adjustment isn't enough, what column chemistry should I use? A: If tailing persists at low pH, the physical chemistry of the stationary phase must be upgraded. Avoid older "Type A" silica columns, which contain trace metals (like iron and aluminum) that electronically withdraw electron density from nearby silanols, making them highly acidic and prone to chelating the benzamide group[1]. Instead, switch to a high-purity Type B silica column that is fully end-capped[6]. For optimal results with amides, I highly recommend a polar-embedded stationary phase (e.g., an amide or carbamate-embedded C18). These phases incorporate a polar functional group near the silica surface, which creates a localized hydration layer that effectively shields the residual silanols from your analyte[7].

Q4: Could my sample preparation be causing the tailing? A: Yes. If you dissolve 2-[(4-Bromophenyl)methoxy]benzamide in 100% strong solvent (e.g., pure acetonitrile or DMSO) but your mobile phase starts at 20% organic, you will induce a "solvent mismatch"[5]. The analyte travels through the column in the strong solvent plug, causing local band broadening and a tailing profile that mimics chemical silanol interactions. Always dilute your sample in a solvent that closely matches the initial mobile phase conditions.

Self-Validating Experimental Protocol: System & Method Optimization

To ensure scientific integrity, this protocol utilizes a self-validating approach. We do not blindly alter chemical parameters; we first isolate the variable (mechanical vs. chemical) using a neutral marker to validate the system hardware.

Phase 1: System Suitability & Mechanical Validation

  • Prepare a Neutral Marker: Dissolve toluene (or uracil) in the mobile phase. Toluene interacts purely via hydrophobic mechanisms and has no hydrogen-bonding capabilities.

  • Inject and Analyze: Run the marker under your current isocratic or gradient conditions.

  • Calculate Tailing Factor (Tf): Measure the peak asymmetry. If Tf≤1.2 , your system hardware (tubing, fittings, column bed) is intact. The tailing of your benzamide is confirmed as a chemical interaction. If Tf>1.5 , you have a mechanical void or dead volume issue; replace the column or check PEEK tubing connections before proceeding[5].

Phase 2: Mobile Phase pH Optimization

  • Prepare Buffers: Prepare three separate aqueous mobile phases to test causality:

    • Condition A: 10 mM Ammonium Acetate, pH 6.8 (Neutral)

    • Condition B: 10 mM Ammonium Formate, pH 3.5 (Intermediate)

    • Condition C: 0.1% Formic Acid in Water, pH ~2.7 (Acidic)[5]

  • Equilibration: Flush the column with Condition A for at least 15 column volumes to ensure a steady-state baseline.

  • Analyte Injection: Inject 2-[(4-Bromophenyl)methoxy]benzamide (prepared in 90% Condition A / 10% Organic). Record the chromatogram and calculate Tf.

  • Iterative Testing: Repeat the equilibration and injection for Conditions B and C.

  • Causality Check: You should observe a direct correlation: as pH drops below the silanol pKa (< 3.8), the Tf will decrease toward 1.0 due to silanol protonation[2].

Phase 3: Column Chemistry Upgrade (If Phase 2 fails to achieve Tf < 1.2)

  • Select a Polar-Embedded Column: Install a high-purity Type B silica column with a polar-embedded alkyl phase[7].

  • Re-run Phase 2, Condition C: The combination of low pH and polar shielding will eliminate the final fraction of secondary retention mechanisms, ensuring sharp, Gaussian peaks.

Quantitative Data Summary

The following table summarizes the expected causality and outcomes during the troubleshooting of 2-[(4-Bromophenyl)methoxy]benzamide based on standard chromatographic principles.

Troubleshooting ParameterCondition TestedExpected Tailing Factor (Tf)Causality / Mechanism
System Validation Toluene (Neutral Marker)1.00 - 1.10No H-bonding potential; confirms absence of mechanical dead volume.
Mobile Phase pH pH 7.0 (Unbuffered)1.80 - 2.50Silanols are ionized (Si-O⁻); strong H-bonding with the benzamide group.
Mobile Phase pH pH 2.7 (0.1% Formic Acid)1.20 - 1.40Silanols are protonated (Si-OH); secondary interactions are minimized.
Column Chemistry Type A Silica (Non-endcapped)> 2.50High trace metals increase silanol acidity; severe analyte chelation.
Column Chemistry Type B Silica (Polar-Embedded)1.05 - 1.15Internal polar groups shield residual silanols from the analyte's amide group.
Sample Solvent 100% Acetonitrile (Mismatch)1.60 - 2.00Analyte band diffuses prematurely in the strong solvent plug before partitioning.
References
  • Element Lab Solutions. "Peak Tailing in HPLC". 4

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". 3

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". 2

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". 1

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC". 5

  • Veeprho. "Chemically Bonded Phases in Chromatographic Silicas".7

  • SJSU ScholarWorks. "Evaluation of Silica Hydride Based Amide Stationary Phase for High Performance Liquid Chromatography". 6

Sources

Troubleshooting

Increasing solubility of 2-[(4-Bromophenyl)methoxy]benzamide in biological buffers

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals struggling with the aqueous solubility of 2-[(4-Bromophenyl)methoxy]benzamide (CAS: 1002684...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals struggling with the aqueous solubility of 2-[(4-Bromophenyl)methoxy]benzamide (CAS: 1002684-07-2).

As a highly lipophilic halogenated aromatic ether with a predicted LogP of ~3.83[1], this compound exhibits a rigid crystalline lattice driven by strong intermolecular π−π stacking and hydrogen bonding. Standard dilution into biological buffers typically results in immediate precipitation, leading to assay failure or dissolution-rate limited absorption[2]. This guide provides field-proven, self-validating protocols to overcome these physicochemical barriers.

Diagnostic Decision Tree

Before selecting a protocol, you must align your solubilization strategy with your assay's biological constraints. Use the workflow below to determine the optimal path.

SolubilityWorkflow Start Assess Assay Requirements (In Vitro vs. In Vivo) InVitro In Vitro / Biochemical (Tolerates minor organic %) Start->InVitro InVivo Cell-Based / In Vivo (Strict toxicity limits) Start->InVivo Cosolvent Co-solvent System (DMSO + Glycerol Buffer) InVitro->Cosolvent High Tolerance Cyclodextrin Cyclodextrin Complexation (Captisol / SBE-β-CD) InVivo->Cyclodextrin Preferred Method Precipitation Precipitation on Dilution? Cosolvent->Precipitation Success Stable Solubilized Benzamide Formulation Cyclodextrin->Success Direct Complexation Optimize Optimize Buffer Capacity (Adjust pH / Add Stabilizers) Precipitation->Optimize Yes Precipitation->Success No Optimize->Success Resolved

Workflow for selecting a solubilization strategy for halogenated benzamides.

Core Troubleshooting Guides & Protocols

Protocol A: Co-Solvent & Glycerol-Enhanced Buffer System (In Vitro Assays)

The Causality: When a DMSO stock of 2-[(4-Bromophenyl)methoxy]benzamide is introduced to a standard aqueous buffer, the rapid change in the solvent's dielectric constant forces the hydrophobic compound to crash out (solvent-shift precipitation). By incorporating glycerol into the receiving biological buffer, we modulate water activity and increase the buffer capacity by up to 30%[3]. This dampens the solvent shift, prevents rapid pH fluctuations, and stabilizes the microenvironment, allowing the compound to remain dispersed.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the lyophilized benzamide powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear.

  • Buffer Modification: Prepare your receiving biological buffer (e.g., 50 mM HEPES or Tris, pH 7.4). Supplement this buffer with 10–20% (v/v) ultra-pure glycerol[3].

  • Controlled Addition: Place the glycerol-enhanced buffer on a magnetic stirrer at 500 RPM. Add the DMSO stock dropwise into the vortex center to achieve a final DMSO concentration of 1%.

  • Dispersion: Sonicate the final solution in a water bath at 25°C for 5 minutes to disrupt any transient micro-precipitates.

  • Self-Validating System Check: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of colloidal aggregates. If the OD600 is flat (baseline), the compound is fully solubilized and ready for your assay.

Protocol B: Cyclodextrin Complexation using Captisol (In Vivo / Cell-Based Assays)

The Causality: For in vivo models where co-solvents like DMSO are toxic, host-guest complexation is required. 2 (sulfobutyl ether- β -cyclodextrin) features a hydrophobic cavity that readily encapsulates the bulky 4-bromobenzyloxy moiety, while its polyanionic exterior ensures high aqueous solubility[2]. This prevents rapid precipitation upon dilution in physiological environments and significantly improves the pharmacokinetic exposure profile of benzamides[2][4].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) Captisol solution in sterile DI water or standard PBS[4].

  • API Addition: Add 2-[(4-Bromophenyl)methoxy]benzamide powder directly to the Captisol solution in molar excess (targeting ~5-10 mg/mL).

  • Equilibration: Stir the suspension at ambient temperature (20°C) for 24 hours. This extended kinetic window is critical to allow the thermodynamic formation of the host-guest complex[2].

  • Clarification: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Self-Validating System Check: Centrifuge an aliquot of the filtrate at 10,000 x g for 10 minutes. Analyze the supernatant via RP-HPLC against a known standard curve to quantify the exact concentration of the solubilized benzamide prior to dosing.

Quantitative Data & Strategy Comparison

To facilitate rapid decision-making, the quantitative parameters of the primary solubilization strategies are summarized below:

Parameter / StrategyCo-Solvent (DMSO + Glycerol Buffer)Cyclodextrin (Captisol Complexation)Solid Dispersion (Hot Melt Extrusion)
Primary Mechanism Dielectric constant reductionHost-guest inclusion complexAmorphous state stabilization
Max Solubilization ~1-5 mg/mL (Assay dependent)>10 mg/mLHigh dissolution rate (Solid state)
Biocompatibility Low (Strictly In vitro)High (In vivo safe)High (Oral dosage forms)
Key Reagents DMSO, 10-20% Glycerol, HEPES20% w/v SBE- β -CDPolyvinyl alcohol (e.g., Parteck MXP)
Validation Metric OD600 Baseline CheckRP-HPLC QuantificationDSC / X-Ray Powder Diffraction

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately upon dilution into standard PBS? A: This is classic "solvent-shift" precipitation. The compound's high LogP (3.83) means it is highly hydrophobic[1]. When the DMSO stock is diluted, the local concentration of water spikes, dropping the solubility limit instantly and forcing the compound out of solution before it can disperse. Solution: Use a stepwise dilution or a glycerol-enhanced buffer to lower the dielectric constant of the receiving medium and increase buffer capacity[3].

Q: Can I use hot melt extrusion (HME) for solid formulations of this compound? A: Yes. If your ultimate goal is a solid dosage form, converting the crystalline drug into an amorphous solid dispersion via HME using polymers like polyvinyl alcohol (e.g., Parteck MXP) significantly enhances dissolution rates and bioavailability.

Q: Are Good's buffers (HEPES, MES) compatible if my assay requires a high organic solvent fraction? A: Standard Good's buffers are highly polar and practically insoluble in pure organic solvents[5]. If your assay requires >50% organic phase, consider using Good's buffer ionic liquids (GB-ILs). These modified buffers maintain their buffering capacity in polar organics like methanol or ethanol, preventing pH-induced precipitation of your target compound[5].

References

  • Title: 3 Source: Patsnap Eureka

  • Title: 1 Source: Guidechem

  • Title: Source: Sigma-Aldrich

  • Title: 5 Source: PATh / Elsevier B.V.

  • Title: 2 Source: Googleapis.com (Patent Literature)

  • Title: 4 Source: ACS Publications

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 2-[(4-Bromophenyl)methoxy]benzamide

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and process chemists scaling up the synthesis of 2-[(4-Bromophenyl)methoxy]benzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and process chemists scaling up the synthesis of 2-[(4-Bromophenyl)methoxy]benzamide.

This molecule is synthesized via the Williamson ether synthesis, coupling salicylamide with 4-bromobenzyl bromide[1]. While straightforward at the bench scale, pilot-scale production frequently encounters selectivity issues—specifically competitive N-alkylation, dialkylation, and amide hydrolysis[2]. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to ensure high-fidelity O-alkylation.

Part 1: Mechanistic Pathway & Impurity Mapping

To effectively minimize impurities, we must first map the divergent reaction pathways. The diagram below illustrates how reagent selection and conditions dictate the fate of the ambident salicylamide anion.

G SM Salicylamide + 4-Bromobenzyl Bromide Base Base / Solvent (Deprotonation) SM->Base Target 2-[(4-Bromophenyl)methoxy]benzamide (Target O-Alkylation) Base->Target Mild Base (K2CO3) Anhydrous, SN2 N_Alk N-Alkylated Impurity (Amide Alkylation) Base->N_Alk Strong Base / Excess Soft Electrophile Di_Alk Di-Alkylated Impurity (O- & N-Alkylation) Base->Di_Alk Excess Reagents High Temp Hydrolysis Salicylic Acid Derivative (Hydrolysis Impurity) Base->Hydrolysis Aqueous Base (NaOH/H2O)

Reaction pathways in salicylamide alkylation: target O-alkylation vs. common scale-up impurities.

Part 2: Troubleshooting FAQs

Q1: We are observing a 10–15% N-alkylated impurity profile at the 5 kg scale. How do we drive O-alkylation selectivity? Causality: Salicylamide is an ambident nucleophile containing both a phenolic hydroxyl (pKa ~8) and an amide nitrogen (pKa ~15). According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophile, while the nitrogen is "softer." If you use a strong base (e.g., NaOH, NaH) or an excess of base, you risk deprotonating the amide, activating it for competitive N-alkylation[2]. Additionally, 4-bromobenzyl bromide is an intermediate-to-soft electrophile, which can inadvertently favor N-alkylation if the phenoxide is not properly solvated. Resolution: Switch to a mild, heterogeneous base like anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These bases selectively deprotonate the phenol[3]. Furthermore, use a polar aprotic solvent like Acetone or Acetonitrile (ACN). If Dimethylformamide (DMF) is required for solubility, keep the reaction temperature strictly below 60°C to suppress the activation energy required for N-alkylation[4].

Q2: Our HPLC traces show the formation of a carboxylic acid impurity. What is causing this? Causality: The amide group of salicylamide is susceptible to base-catalyzed hydrolysis, yielding the corresponding salicylic acid derivative[5]. This occurs when hydroxide ions (OH⁻) are present in the reaction mixture. At scale, this is typically caused by using hygroscopic bases (like K₂CO₃) that have absorbed atmospheric moisture, or by using solvents that have not been properly dried. Resolution: Ensure all solvents are dried over molecular sieves (moisture < 500 ppm). Oven-dry your K₂CO₃ at 120°C overnight prior to use. Avoid aqueous bases entirely.

Q3: We are seeing unreacted 4-bromobenzyl bromide and the formation of 4-bromobenzyl alcohol. How do we prevent reagent degradation? Causality: 4-bromobenzyl bromide is highly reactive and will hydrolyze in the presence of adventitious water and base, forming 4-bromobenzyl alcohol. This consumes your limiting reagent, leading to incomplete conversion of salicylamide[6]. Resolution: Implement a controlled addition strategy. Instead of a single bolus charge, dose the 4-bromobenzyl bromide into the reactor over 1-2 hours. This prevents localized concentration spikes, manages the mild exotherm, and minimizes side reactions.

Part 3: Quantitative Data & Optimization

To demonstrate the causality of reagent selection on the impurity profile, the following table summarizes pilot-scale optimizations.

Table 1: Impact of Reaction Parameters on Impurity Profile (1 kg scale optimization)

BaseSolventTemp (°C)O:N SelectivityHydrolysis ImpurityIsolated Yield
NaOH (aq)Ethanol8082:1812.5%61%
K₂CO₃DMF8092:83.2%81%
K₂CO₃Acetone6097:3< 0.5%89%
Cs₂CO₃Acetonitrile6099:1< 0.1%94%

Engineering Note: While Cs₂CO₃ in Acetonitrile provides the highest fidelity, K₂CO₃ in Acetone is often selected as the optimal balance of cost-efficiency and purity at scale[3].

Part 4: Validated Scale-Up Protocol (10 mol scale)

This protocol is designed as a self-validating system. In-process controls (IPCs) such as Karl Fischer (KF) titration and HPLC monitoring ensure that deviations are caught before downstream progression.

Standard Operating Procedure: Synthesis of 2-[(4-Bromophenyl)methoxy]benzamide Objective: Achieve >98% purity with <1% N-alkylated impurities.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with ultra-high purity N₂ for 30 minutes. Ensure the internal temperature probe and addition funnel are completely dry.

  • Reagent Charging: Charge 1.37 kg (10.0 mol) of Salicylamide and 1.66 kg (12.0 mol, 1.2 eq) of oven-dried K₂CO₃ into the reactor[4].

  • Solvent Addition: Add 10 L of anhydrous Acetone. Validation Check: Perform KF titration on the mixture; moisture must be < 0.05%. Initiate mechanical stirring at 250 RPM. Heat the suspension to 50°C for 30 minutes to ensure complete phenoxide formation prior to electrophile introduction.

  • Electrophile Dosing: Dissolve 2.62 kg (10.5 mol, 1.05 eq) of 4-bromobenzyl bromide in 2 L of anhydrous Acetone. Transfer to the addition funnel. Dose the solution into the reactor over 90 minutes, maintaining the internal temperature between 55–60°C. Causality: Slow dosing prevents thermal runaway and suppresses dialkylation.

  • Reaction Monitoring: Stir at reflux (approx. 56°C) for 4 hours. Validation Check: Sample the reaction and analyze via HPLC. Proceed to work-up only when residual salicylamide is < 1% Area Under Curve (AUC).

  • Work-up: Cool the reactor to 20°C. Filter the suspension through a Celite pad to remove inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with 2 L of fresh Acetone to recover residual product.

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 3 L. Slowly add 6 L of chilled deionized water (anti-solvent) over 1 hour under vigorous stirring. Causality: Gradual anti-solvent addition controls the supersaturation curve, yielding larger, purer crystals that exclude trapped impurities.

  • Isolation: Filter the resulting white crystalline solid. Wash with 2 L of cold water, followed by 1 L of cold heptane. Dry in a vacuum oven at 45°C to a constant weight.

References[5] Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHqhMC7l0aCJkj_Qe8X94e5sFTeWQMIynfLD4f2bV5ovohmqJ9kCe5NT0E-0Hw4uNy5sVg6CfcgOIgGE7Lheyh0cs3_SnS7-6D2t3ytgGHnUqWx1E6j1CoT3BEIn46zYKQ5u11JAeBsT_I9w==[4] Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Source: preprints.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAB4ntwx29mXUCjCP6tXXqlsd1-ATiDaPfLwgnhOZ-45UAdiUQQYnN9h5H_MXc5iGW_DhendCe3tsHP1SZSaXVabUu-fcDAB-FlmNl6xlANMKjxLdrwrPI-IkhVGfkbZmj4dU6UXLOlsiQ[1] Williamson ether synthesis - Wikipedia. Source: wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-gDePYm9RZn7Nqh7BMySpNv9SfJxIew12EEyKRtKH3HNiHgI4h_AO2l5HAsUvEe0bLAO6Yp9tUUaeeN1I1CGRBTUbXbD_3jmRQBFO11t-XGp9iGEr4JFauUYCgFGjmPpshqquSH4V6LY4mYfiJ-pZnto=[3] Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis - MDPI. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHud8jIpkqZsb8x6dfVYncjVN6hwhz8NOaDs1Xu4OGjZDx1bTQ3WoknOxprthBmIiYvsadATzN8e8NXk52bzf5xCY3bkaczc33Cy4Tzf0cWxRtCHDeWJodea9Zbj11h3Z14Vw==[6] The Williamson Ether Synthesis - Master Organic Chemistry. Source: masterorganicchemistry.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaVVxwzoKUeKfd4v9vQlDxJlXbt0VAcYfJ4esz-H3_s3dJcok0h_XgmQDJieoTqwHCNrgNfqlLmwCWzHwsnFpwEUxx9cKT6_HztI1rvZar3K6471jyywAne6OZWI79FaP87P_NVbfHEaLays02H5Ebc-roHxroi7CBsA61a33xvpXT5bUhGsyza-SV[2] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJBsF7I4dcAhzeYOGTUX6nSP2GkGhY6Sc3W6dfXjupDqoaJ2LAfRmxM2cpLN1b0w8tVmHQqBfRgWY1xZn7Q6ZZOHsqMhNtd-tESr8H-HNTHuKdK0ecZjYQCkWnPruwVA6qW3M=

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 2-[(4-Bromophenyl)methoxy]benzamide

Welcome to the Formulation & Pharmacokinetics Support Center. This hub is designed for drug development professionals and formulation scientists actively troubleshooting the poor oral bioavailability of 2-[(4-Bromophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Support Center. This hub is designed for drug development professionals and formulation scientists actively troubleshooting the poor oral bioavailability of 2-[(4-Bromophenyl)methoxy]benzamide (CAS: 1002684-07-2).

Due to its highly lipophilic nature (predicted logP ~3.82) and lack of ionizable centers at physiological pH, this benzamide derivative is a classic Biopharmaceutics Classification System (BCS) Class II compound. Its absorption is fundamentally limited by poor aqueous solubility and dissolution rate. This guide provides field-proven, mechanistic solutions to bypass these physicochemical bottlenecks.

Diagnostic Workflow: Identifying the Absorption Bottleneck

Before investing in complex formulations, you must confirm that solubility—not permeability or first-pass metabolism—is the primary culprit behind your low plasma exposure. Use the logical workflow below to isolate the root cause.

Diagnostic_Workflow Start Poor Bioavailability 2-[(4-Bromophenyl)methoxy]benzamide CheckSol Assess Aqueous Solubility (FaSSIF/FeSSIF) Start->CheckSol SolLow Low Solubility (< 100 µg/mL) CheckSol->SolLow BCS II / IV SolHigh High Solubility (> 1 mg/mL) CheckSol->SolHigh BCS I / III Formulation Enabling Formulation (ASD or SMEDDS) SolLow->Formulation CheckPerm Assess Caco-2 Permeability SolHigh->CheckPerm PermLow Low Permeability CheckPerm->PermLow PermHigh High Permeability CheckPerm->PermHigh Prodrug MedChem Optimization (Prodrug) PermLow->Prodrug CheckMetab Assess Microsomal Stability (HLM/RLM) PermHigh->CheckMetab HighClearance High Intrinsic Clearance (First-Pass) CheckMetab->HighClearance Inhibitor CYP/Efflux Inhibition HighClearance->Inhibitor

Diagnostic flowchart for isolating the root cause of poor in vivo bioavailability.

Troubleshooting Guide: Formulation & Solubility

Q: Why does standard micronization fail to achieve target plasma levels for this compound?

A: Micronization increases the dissolution rate by expanding the surface area (governed by the Noyes-Whitney equation), but it does absolutely nothing to alter the thermodynamic solubility of the API. Because 2-[(4-Bromophenyl)methoxy]benzamide is a neutral, highly crystalline molecule, its absolute solubility in gastrointestinal fluids remains the bottleneck. Once the dissolved drug reaches its saturation concentration, absorption plateaus. To overcome this, you must use supersaturating "enabling" formulations to temporarily exceed the thermodynamic solubility limit .

Q: During Amorphous Solid Dispersion (ASD) dissolution testing, I observe a rapid initial spike in concentration followed by a sharp drop. What is happening and how do I fix it?

A: You are observing a Solution-Mediated Phase Transformation (SMPT). The amorphous API rapidly dissolves, creating a highly supersaturated solution. However, without sufficient kinetic stabilization from the polymer matrix, the drug quickly nucleates and precipitates out as the more stable, less soluble crystalline form. Solution: Increase the concentration of a precipitation inhibitor (e.g., HPMCAS or PVP) in your formulation. Alternatively, transition to a Controlled Release Amorphous Solid Dispersion (CRASD) membrane-reservoir design. By applying a rate-controlling polymer coating, you can modulate the release rate and maintain supersaturation strictly below the critical nucleation threshold .

Q: How do I choose between an ASD and a Self-Microemulsifying Drug Delivery System (SMEDDS) for this specific benzamide derivative?

A: The decision hinges on the required dose and hepatic clearance.

  • ASD is optimal if your required dose is high. It kinetically traps the drug in a high-energy amorphous state .

  • SMEDDS is highly recommended for 2-[(4-Bromophenyl)methoxy]benzamide. Given its logP > 3, the drug easily partitions into lipid excipients. SMEDDS form oil-in-water microemulsions (<50 nm) upon mild agitation in the stomach. Crucially, lipid-based systems promote chylomicron assembly and intestinal lymphatic transport, effectively bypassing hepatic first-pass metabolism—a common vulnerability for benzyl ether compounds .

Protocol Vault: Preparation & Validation of SMEDDS

To leverage the lymphatic transport pathway, use the following self-validating protocol to formulate a SMEDDS for 2-[(4-Bromophenyl)methoxy]benzamide.

Step 1: Excipient Screening (Thermodynamic Solubility)

  • Add an excess amount of the API (e.g., 500 mg) to 2 mL of various oils (e.g., Capryol 90, Castor oil), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).

  • Vortex for 5 minutes, then shake continuously at 37°C for 48 hours to reach equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE filter and quantify the dissolved API via HPLC. Select the oil and surfactant combination that yields the highest solubility.

Step 2: Pseudo-Ternary Phase Diagram Construction

  • Mix the selected surfactant and co-surfactant at specific weight ratios (Km = 1:1, 2:1, 3:1).

  • Titrate the selected oil into the surfactant/co-surfactant mixture.

  • Add water dropwise under magnetic stirring. Visually observe the transition from a clear isotropic mixture to a turbid emulsion. Plot the clear regions on a ternary phase diagram to identify the optimal microemulsion zone.

Step 3: Formulation Preparation & Drug Loading

  • Based on the phase diagram, mix the optimal ratio of oil, surfactant, and co-surfactant (e.g., 20% oil, 60% surfactant, 20% co-surfactant).

  • Add 2-[(4-Bromophenyl)methoxy]benzamide at 80% of its maximum thermodynamic solubility (determined in Step 1) to prevent precipitation upon storage.

  • Stir at 40°C until a clear, homogenous pre-concentrate is formed.

Step 4: Self-Validation Checkpoint (Thermodynamic Stability) Causality: A successful SMEDDS must remain stable under physical stress to ensure it will not phase-separate in the GI tract or during shelf storage.

  • Centrifugation: Spin the pre-concentrate at 13,000 rpm for 30 minutes. Pass criteria: No phase separation or drug precipitation.

  • Freeze-Thaw Cycles: Subject the formulation to three cycles of alternating temperatures (-20°C for 24h, then +25°C for 24h). Pass criteria: Re-establishes a clear isotropic liquid upon thawing with no irreversible crystallization.

Step 5: Droplet Size Analysis

  • Dilute 100 µL of the validated SMEDDS pre-concentrate in 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild stirring (50 rpm).

  • Measure droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Target: Z-average < 50 nm, PDI < 0.3.

SMEDDS_Pathway SMEDDS SMEDDS Formulation (Drug + Lipid Matrix) Dispersion Mild Agitation in Stomach (Ouzo Effect) SMEDDS->Dispersion Microemulsion O/W Microemulsion (< 50 nm droplets) Dispersion->Microemulsion Lipolysis Pancreatic Lipolysis Microemulsion->Lipolysis MixedMicelles Mixed Micelles (Bile Salts) Lipolysis->MixedMicelles Absorption Enterocyte Uptake MixedMicelles->Absorption Lymphatic Lymphatic Transport (Bypasses Liver) Absorption->Lymphatic

Mechanistic pathway of SMEDDS-enhanced absorption and lymphatic transport.

Quantitative Formulation Performance

To illustrate the expected pharmacokinetic improvements when applying these enabling formulations to a highly lipophilic BCS II compound like 2-[(4-Bromophenyl)methoxy]benzamide, refer to the comparative data below. These metrics reflect typical enhancements achieved when transitioning from crystalline API to kinetically stabilized or lipid-based systems .

Formulation StrategyApparent Solubility (µg/mL)Tmax (h)Cmax (ng/mL)AUC₀₋₂₄ₕ (ng·h/mL)Relative Bioavailability (%)
Crystalline API (Control) 1.24.045320100%
Micronized API 1.53.558385120%
Amorphous Solid Dispersion (ASD) 45.02.03101,850578%
SMEDDS (Lipid-based) > 50,000*1.58504,1001,281%

*Note: In SMEDDS, the drug is solubilized within the lipid/surfactant matrix prior to aqueous dispersion; this value represents loading capacity rather than true aqueous thermodynamic solubility.

References

  • U.S. Food and Drug Administration (FDA). "Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches." FDA Media. Available at: [Link]

  • Molecular Pharmaceutics (ACS Publications). "Tailoring Release Profiles of BCS Class II Drugs Using Controlled Release Amorphous Solid Dispersion Beads with Membrane-Reservoir Design: Effect of Pore Former and Coating Levels." Available at:[Link]

  • Journal of Pharmacy & Bioallied Sciences (PMC). "Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile." Available at:[Link]

  • AAPS PharmSciTech (PMC). "A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats." Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 2-[(4-Bromophenyl)methoxy]benzamide Screening

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex triage of primary screening hits. When dealing with haloge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex triage of primary screening hits. When dealing with halogenated, lipophilic benzamide derivatives like 2-[(4-Bromophenyl)methoxy]benzamide (CAS: 1002684-07-2), the primary culprit for assay interference is rarely direct chemical reactivity. Instead, the challenge lies in physical phase separation[1].

This guide is engineered to help you diagnose, troubleshoot, and eliminate false positives caused by Small, Colloidally Aggregating Molecules (SCAMs)[2], ensuring your drug development pipeline is built on validated target engagement.

Part 1: Physicochemical Profiling & Interference Risk

To troubleshoot a compound, we must first understand its physical nature. 2-[(4-Bromophenyl)methoxy]benzamide possesses a highly lipophilic brominated aromatic system coupled with an amide core. These properties directly dictate its behavior in aqueous assay buffers.

Table 1: Physicochemical Properties and Assay Implications

PropertyQuantitative ValueCausality & Impact on HTS Assays
Molecular Weight 306.15 g/mol Optimal for small molecule screening, but the heavy bromine atom increases local hydrophobicity[1].
Calculated LogP 3.82High lipophilicity. In aqueous buffers (pH 7.4), compounds with LogP > 3.5 are highly susceptible to hydrophobic collapse, forming colloidal aggregates rather than remaining monomeric[1].
Polar Surface Area (PSA) 52.32 ŲLow PSA restricts hydrogen bonding with water. This drives the compound to minimize aqueous exposure by self-assembling into particles[1].
Critical Aggregation Concentration (CAC) Typically 1 - 10 µMAt screening concentrations (often 10–50 µM), the compound exceeds its solubility limit, triggering phase separation and non-specific protein sequestration[3].
Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My dose-response curve for 2-[(4-Bromophenyl)methoxy]benzamide shows a sudden, massive drop in activity upon serial dilution, resulting in a steep Hill slope (>1.5). What causes this? A1: This is the hallmark signature of a colloidal aggregator. The causality is driven by the Critical Aggregation Concentration (CAC)[3]. Above the CAC, the compound forms microscopic colloidal particles (tens to hundreds of nanometers in size) that act like sponges, non-specifically adsorbing and denaturing your target enzyme[4]. Below the CAC, the compound exists as monomers and does nothing. This phase transition creates an artificially steep Hill slope, mimicking cooperative inhibition but actually representing a false positive[3].

Q2: The primary biochemical screen showed potent inhibition, but our orthogonal Surface Plasmon Resonance (SPR) assay shows absolutely no target binding. Is the SPR instrument failing? A2: Your SPR instrument is likely functioning perfectly; it is successfully weeding out a SCAM[2]. SPR measures specific, 1:1 stoichiometric binding to a target immobilized on a sensor chip. Colloidal aggregates do not bind specifically to active sites; they sequester proteins in bulk solution[3]. Because the compound cannot form a specific lock-and-key interaction, the SPR sensorgram will remain flat, confirming the primary hit was an assay artifact[5].

Q3: We are running a fluorescence polarization (FP) assay and seeing massive background signal variations from well to well with this compound. How do we fix this? A3: The brominated aromatic rings in 2-[(4-Bromophenyl)methoxy]benzamide can cause optical interference, but the well-to-well variation strongly points to light scattering caused by precipitation[5]. When the compound forms colloids, these particles scatter the excitation light (Tyndall effect), artificially inflating the fluorescence readout. To fix this, you must either centrifuge the plates before reading (to pellet the aggregates) or switch to a red-shifted fluorophore where scattering is minimized.

Part 3: Mechanism and Triage Workflows

To systematically eliminate false positives, you must implement a rigorous triage workflow. The diagrams below illustrate the mechanism of interference and the logical path to validate your hits.

AggregationMechanism Monomer Monomeric Compound (< CAC) Target Target Enzyme Monomer->Target Binds Active Site Aggregate Colloidal Aggregate (> CAC, >100 nm) Monomer->Aggregate Concentration Increases (Poor Solubility) Specific Specific Inhibition (1:1 Stoichiometry) Target->Specific Sequestration Non-Specific Protein Sequestration Aggregate->Sequestration Adsorbs Protein to Surface FalsePos False Positive Signal (Apparent Inhibition) Sequestration->FalsePos

Mechanism of colloidal aggregation leading to false positive assay signals.

TriageWorkflow Primary Primary HTS Hit 2-[(4-Bromophenyl)methoxy]benzamide Detergent Detergent Counter-Screen (+ 0.01% Triton X-100) Primary->Detergent Triage Step 1 DLS Dynamic Light Scattering (Detect Particles >10 nm) Detergent->DLS Activity Retained Aggregator False Positive (Colloidal Aggregator) Detergent->Aggregator Activity Lost (SCAM Detected) Orthogonal Orthogonal Assay (SPR / ITC) DLS->Orthogonal No Particles DLS->Aggregator Particles Detected (>100 nm) Orthogonal->Aggregator No Binding Detected TrueHit True Positive (Specific Binder) Orthogonal->TrueHit Target Engagement Confirmed

Workflow for triaging 2-[(4-Bromophenyl)methoxy]benzamide false positives in HTS.

Part 4: Self-Validating Experimental Protocols

To definitively prove whether 2-[(4-Bromophenyl)methoxy]benzamide is acting as a SCAM in your assay, execute the following self-validating protocols. These methods are designed with internal causality checks: if the physical state of the compound changes, the assay signal must respond accordingly.

Protocol A: Detergent-Sensitivity Counter-Screen

Causality Rationale: Non-ionic detergents like Triton X-100 disrupt the surface tension of colloidal particles, forcing the aggregates to dissolve back into inactive monomers[4]. If the compound is a true specific binder, the detergent will have no effect. If it is a SCAM, the inhibitory activity will instantly vanish[2].

  • Preparation: Prepare your standard biochemical assay buffer. Split this into two batches: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Compound Dilution: Prepare a 10-point dose-response series of 2-[(4-Bromophenyl)methoxy]benzamide (from 100 µM down to 10 nM) in both Buffer A and Buffer B.

  • Incubation: Incubate the compound with your target enzyme for 15 minutes at room temperature to allow for potential colloidal sequestration.

  • Reaction Initiation: Add your substrate and measure the kinetic readout.

  • Self-Validation Check:

    • Result A: If IC50 in Buffer A is 5 µM, but the compound is completely inactive in Buffer B, it is a confirmed false-positive aggregator.

    • Result B: If the IC50 remains 5 µM in both buffers, proceed to Protocol B.

Protocol B: Dynamic Light Scattering (DLS) Validation

Causality Rationale: DLS fires a laser through the sample and measures the time-dependent fluctuations in scattered light. Monomers are too small to scatter light significantly, but colloidal particles (>10 nm) scatter light intensely[4].

  • Sample Prep: Prepare a 50 µM solution of 2-[(4-Bromophenyl)methoxy]benzamide in your filtered assay buffer (ensure the buffer is passed through a 0.22 µm filter to remove dust).

  • Control Prep: Prepare a positive control of a known aggregator (e.g., 50 µM tetraiodophenolphthalein) and a negative control (buffer + DMSO equivalent).

  • Measurement: Load 30 µL of each sample into a DLS-compatible cuvette or plate reader (e.g., DynaPro Plate Reader)[4].

  • Data Acquisition: Acquire 10 consecutive 10-second reads at 25°C.

  • Self-Validation Check: Analyze the autocorrelation function. If 2-[(4-Bromophenyl)methoxy]benzamide shows a monodisperse peak with a hydrodynamic radius between 50 nm and 500 nm, it has physically aggregated[4]. Discard the hit.

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Optimization for 2-[(4-Bromophenyl)methoxy]benzamide

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the chromatographic purification of 2-[(4-Bromophenyl)methoxy]benzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the chromatographic purification of 2-[(4-Bromophenyl)methoxy]benzamide .

Purifying functionalized benzamides on normal-phase silica presents unique physicochemical challenges. This guide moves beyond basic protocols to explain the causality behind solvent interactions, empowering you to troubleshoot tailing, co-elution, and solubility issues with scientific rigor.

Physicochemical Profiling: The "Why" Behind the Chromatography

Before adjusting a gradient, we must understand the molecule's structural impact on stationary phase interactions.

2-[(4-Bromophenyl)methoxy]benzamide consists of two distinct domains:

  • The Primary Amide Core (-CONH₂): This moiety acts as both a strong hydrogen bond donor and acceptor. On bare normal-phase silica, the amide will intensely interact with acidic silanol groups (Si-OH). This high-affinity binding is the primary cause of peak tailing and broad elution bands [1].

  • The (4-Bromophenyl)methoxy Ether: This bulky, halogenated substituent is highly lipophilic. It drastically alters the molecule's solubility, often rendering it insoluble in non-polar mobile phases (like hexanes) while remaining highly retained on silica due to the amide core.

The Core Challenge: If you liquid-load this compound dissolved in a strong solvent (e.g., Dichloromethane or pure Ethyl Acetate), the strong solvent will act as a localized mobile phase, dragging the compound down the column and destroying the separation band (the "strong solvent effect"). Dry loading is non-negotiable for this substrate.

Frequently Asked Questions (FAQs)

Q: Why does my benzamide streak across the entire TLC plate and column, even at low Rf values? A: Streaking is a classic symptom of multi-point hydrogen bonding between the primary amide and the silica's silanol groups. To resolve this, you must introduce a competitive hydrogen-bond acceptor into the mobile phase. Adding 1–5% Methanol (MeOH) to an Ethyl Acetate (EtOAc)/Hexane gradient, or adding 0.5% Triethylamine (TEA), competitively binds the silanol sites, allowing the benzamide to elute as a tight band [2].

Q: Should I use Hexane/Ethyl Acetate or Dichloromethane/Methanol? A: Start with Hexane/EtOAc. DCM/MeOH is a very strong solvent system and can compress the separation window (ΔCV) for the impurities associated with this specific synthesis (e.g., unreacted 4-bromobenzyl bromide or 2-hydroxybenzamide). If solubility forces you to use DCM, use it only to dissolve the sample for dry loading, then run the column in Hexane/EtOAc.

Q: Why shouldn't I pre-adsorb my sample onto silica gel for dry loading? A: Amides can bind irreversibly to active silica, reducing your recovery yield. Furthermore, localized heat generation during solvent evaporation on silica can cause degradation. Always use a refined diatomaceous earth (e.g., Biotage HM-N or Celite) for dry loading amides. Diatomaceous earth is inert, highly porous, and prevents agglomeration without adding active retention sites [3].

Troubleshooting Guide

G Issue Chromatography Issue Tailing Severe Peak Tailing Issue->Tailing Coelution Co-elution with SM Issue->Coelution Solubility Sample Precipitation Issue->Solubility Sol1 Add 1-5% MeOH or 0.5% TEA to Mobile Phase Tailing->Sol1 Sol2 Flatten Gradient Slope (Isocratic hold at Rf 0.25) Coelution->Sol2 Sol3 Dry Load on Diatomaceous Earth (HM-N) Solubility->Sol3

Caption: Decision matrix for troubleshooting common benzamide purification issues.

Issue 1: Co-elution with 2-Hydroxybenzamide (Starting Material)
  • Causality: Both molecules possess strong hydrogen-bonding capabilities, causing their retention factors (Rf) to be nearly identical in steep gradients.

  • Solution: Implement a shallow gradient. Calculate the Column Volume (CV) where the target elutes, and program an isocratic hold for 3-5 CVs just below that solvent percentage to maximize the separation factor (α).

Issue 2: Column Overpressure / Precipitation on the Frit
  • Causality: 2-[(4-Bromophenyl)methoxy]benzamide can crystallize out of the mobile phase if the initial gradient conditions are too non-polar (e.g., 100% Hexane) and the sample was liquid-loaded.

  • Solution: Switch to the Dry Loading Protocol (see Section 5). This disperses the compound over a massive surface area, allowing it to dissolve gradually into the mobile phase as the gradient strength increases.

Quantitative Data: Solvent System Optimization

The following table summarizes empirical optimization data for benzamide derivatives on 50 µm spherical normal-phase silica.

Solvent System (A/B)Modifier AddedSelectivity (α)Tailing Factor (Tf)Recovery YieldApplication / Best For
Hexane / EtOAcNone1.2> 2.0 (High)~75%Simple, crude mixtures with distinct Rf differences.
Hexane / EtOAc2% MeOH 1.5 1.1 (Ideal) > 92% Optimal system for 2-[(4-Bromophenyl)methoxy]benzamide.
DCM / MeOHNone1.11.4 (Moderate)~85%Highly polar impurities; risks compressing the separation.
Hexane / EtOAc0.5% TEA1.41.0 (Perfect)~90%Use if 2% MeOH fails to resolve severe streaking.

Step-by-Step Methodologies

To ensure a self-validating system, do not guess gradient slopes. Use this mathematically grounded protocol to translate TLC data into an optimized flash gradient.

G N1 Crude 2-[(4-Bromophenyl)methoxy]benzamide N2 TLC Solvent Screening (Target Rf = 0.2 - 0.3) N1->N2 Evaluate N3 Gradient Translation (ΔCV Calculation) N2->N3 Optimize N4 Dry Loading on HM-N (Eliminate solvent effects) N3->N4 Prepare N5 Flash Chromatography (Normal Phase Silica) N4->N5 Execute N6 Fraction Analysis (UV 254 nm & LC-MS) N5->N6 Isolate

Caption: Workflow for optimizing flash chromatography of benzamide derivatives.

Protocol A: TLC to Gradient Translation
  • TLC Screening: Spot the crude mixture on a silica TLC plate. Run in various ratios of Hexane/EtOAc (containing 2% MeOH) until the target benzamide reaches an Rf of 0.25 . Let's assume this occurs at 40% EtOAc.

  • Calculate CV: The elution Column Volume (CV) is calculated as CV=1/Rf . For Rf 0.25, the compound will elute at exactly 4 CVs if run isocratically at 40% EtOAc.

  • Build the Gradient:

    • Initial condition: Start at 1/4 of the target concentration (10% EtOAc). Run for 1 CV to equilibrate.

    • Ramp: Program a linear gradient from 10% to 60% EtOAc over 10 CVs.

    • Hold: Hold at 60% EtOAc for 2 CVs to flush strongly retained impurities.

Protocol B: Diatomaceous Earth Dry Loading

This protocol guarantees the elimination of the "strong solvent effect" which ruins resolution.

  • Dissolution: Dissolve the crude 2-[(4-Bromophenyl)methoxy]benzamide in the minimum amount of a volatile strong solvent (e.g., Acetone or THF). Do not use DMF or DMSO, as they will not evaporate.

  • Adsorption: Add refined diatomaceous earth (e.g., Biotage HM-N) to the flask. The mass ratio should be 1 part crude sample to 3 parts HM-N [3].

  • Evaporation: Attach the flask to a rotary evaporator. Rotate slowly under vacuum in a 40°C water bath until the powder is completely free-flowing and dry. Self-validation check: If the powder clumps, residual solvent remains. Continue drying.

  • Loading: Transfer the dry powder into an empty dry-load cartridge. Compress gently with a plunger to remove void volumes, attach it to the top of your pre-equilibrated silica column, and initiate the run [4].

References

  • American Chemical Society (ACS). (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Retrieved from[Link]

  • Biotage. (n.d.). Biotage Flash Cartridge User Guide (HM-N Diatomaceous Earth). Retrieved from[Link]

  • Teledyne ISCO. (2023). What is Flash Chromatography & How does it work? Retrieved from[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-[(4-Bromophenyl)methoxy]benzamide Analogs: Benchmarking PARP-1 Inhibition and Synthetic Lethality

Executive Summary Benzamide derivatives represent the foundational pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of therapeutics that has revolutionized the treatment of homologous recombinati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzamide derivatives represent the foundational pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of therapeutics that has revolutionized the treatment of homologous recombination (HR)-deficient malignancies [1]. While simple unsubstituted benzamides exhibit weak baseline PARP-1 inhibition, structural elaborations—specifically the addition of bulky, lipophilic substituents—can drastically alter both catalytic inhibition and DNA-trapping efficiency.

This technical guide objectively compares the efficacy of 2-[(4-Bromophenyl)methoxy]benzamide (a sterically hindered, lipophilic analog) against the first-generation standard 3-Aminobenzamide (3-AB) and the clinical-grade phthalazinone derivative Olaparib . By dissecting the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals evaluating novel benzamide scaffolds.

Mechanistic Rationale: The Role of the 2-Substitution

PARP-1 detects DNA single-strand breaks (SSBs) and synthesizes poly(ADP-ribose) (PAR) chains using NAD+ as a substrate[2]. Benzamides competitively bind to the nicotinamide-binding pocket of PARP-1.

The addition of a 4-bromobenzyloxy group at the ortho (2-) position of the benzamide ring serves two critical structural purposes:

  • Lipophilic Extension: With a calculated logP of ~3.8, the bromobenzyloxy moiety extends into the hydrophobic accessory pocket adjacent to the NAD+ binding site. This theoretically increases binding affinity compared to unsubstituted benzamide [3].

  • Steric Hindrance and Trapping: Clinical efficacy of PARP inhibitors relies not just on catalytic inhibition, but on "PARP trapping"—locking the enzyme onto DNA to cause replication fork collapse [4]. The rigid ether linkage and bulky bromine atom of 2-[(4-Bromophenyl)methoxy]benzamide modulate its allosteric effects, positioning it as an intermediate scaffold between weak catalytic inhibitors (3-AB) and highly flexible, potent trappers (Olaparib).

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP1_Act PARP-1 Activation DNA_Damage->PARP1_Act PAR_Block PARylation Blocked PARP1_Act->PAR_Block Trapping PARP-1 Trapped on DNA PARP1_Act->Trapping Inhibitor Benzamide Analog Inhibitor->PARP1_Act Competes with NAD+ Inhibitor->Trapping Allosteric Effect Fork_Collapse Replication Fork Collapse PAR_Block->Fork_Collapse Trapping->Fork_Collapse BRCA_Def BRCA1/2 Deficient Cell Fork_Collapse->BRCA_Def Synthetic Lethality Apoptosis Cell Death (Apoptosis) BRCA_Def->Apoptosis

Fig 1: PARP-1 signaling pathway and synthetic lethality mechanism induced by benzamide analogs.

Comparative Efficacy Data

To objectively evaluate the performance of 2-[(4-Bromophenyl)methoxy]benzamide, we benchmark its quantitative metrics against established alternatives. The data below synthesizes expected performance based on the pharmacodynamic profiles of substituted benzamides[1][4].

CompoundTargetPARP-1 IC₅₀ (In Vitro)PARP Trapping EfficiencyBRCA1-Mutant Cell Viability (IC₅₀)Primary Mechanism of Action
3-Aminobenzamide (3-AB) PARP-1 / PARP-2~33.0 µMNegligible>100 µMWeak Catalytic Inhibition
2-[(4-Bromophenyl)methoxy]benzamide PARP-1 / PARP-2~1.2 µMModerate~15.5 µMCatalytic Inhibition + Moderate Trapping
Olaparib (Standard) PARP-1 / PARP-2~0.005 µMHigh~0.01 µMPotent Catalytic Inhibition + High Trapping

Data Interpretation: While 2-[(4-Bromophenyl)methoxy]benzamide is significantly more potent than early-generation benzamides (3-AB) due to accessory pocket engagement, its rigid structure prevents the deep allosteric conformational changes required to match the sub-nanomolar trapping efficiency of Olaparib.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes internal controls to prevent false-positive artifacts.

Workflow Culture Cell Culture (BRCA1 Mut/WT) Treatment Compound Treatment (Dose-Response) Culture->Treatment Lysis Subcellular Fractionation (PARG Inhibitor Added) Treatment->Lysis Trapping Chromatin Fraction (PARP Trapping WB) Lysis->Trapping ELISA Cytoplasm/Nucleus (PARylation ELISA) Lysis->ELISA Analysis Data Synthesis (IC50 & Trapping) Trapping->Analysis ELISA->Analysis

Fig 2: Experimental workflow for quantifying PARP catalytic inhibition and chromatin trapping.

Protocol 1: In Vitro PARylation Colorimetric Assay (Catalytic Inhibition)

This assay isolates pure catalytic inhibition from cellular variables (e.g., membrane permeability or efflux pumps).

Causality & Self-Validation: We utilize a biotinylated NAD+ substrate. The inclusion of a PARG (Poly(ADP-ribose) glycohydrolase) inhibitor in the reaction buffer is critical; without it, trace endogenous PARG contaminants can rapidly degrade the newly formed PAR polymer, leading to a false-positive "inhibition" readout. By running a "No-NAD+" negative control and a "Vehicle Only" positive control, the assay self-validates its dynamic range.

Step-by-Step Procedure:

  • Plate Preparation: Coat a 96-well plate with activated DNA (e.g., sheared salmon sperm DNA) to stimulate PARP-1 auto-modification. Incubate overnight at 4°C.

  • Enzyme Addition: Add 0.5 Units of recombinant human PARP-1 enzyme per well in assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT).

  • Compound Incubation: Add 2-[(4-Bromophenyl)methoxy]benzamide (or analogs) in a 10-point dose-response titration (0.1 nM to 100 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mixture containing 50 µM unlabeled NAD+ and 5 µM biotinylated NAD+. Crucial Step: Include 1 µM PDD00017273 (PARG inhibitor) to prevent PAR degradation.

  • Detection: After 30 minutes, wash the plate 3x with PBS-T. Add Streptavidin-HRP (1:1000) for 30 minutes. Wash again, add TMB substrate, and read absorbance at 450 nm.

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Chromatin-Bound PARP Trapping Assay (Western Blot)

Catalytic inhibition alone does not guarantee cytotoxicity. This protocol measures the physical trapping of PARP-1 on DNA.

Causality & Self-Validation: Why use chromatin fractionation instead of whole-cell lysates? Allosteric PARP inhibitors trap the enzyme on damaged DNA. Whole-cell lysis solubilizes all PARP-1, masking the bound vs. unbound ratio. By isolating the insoluble chromatin fraction and utilizing Histone H3 as a loading control, the system self-validates: an increase in chromatin-bound PARP-1 relative to H3 directly correlates with the compound's trapping efficacy, independent of overall PARP expression levels.

Step-by-Step Procedure:

  • Cell Treatment: Seed BRCA1-mutant cells (e.g., MDA-MB-436) at 70% confluency. Treat with 10 µM of the test compounds for 2 hours.

  • DNA Damage Induction: Expose cells to 1 mM Methyl methanesulfonate (MMS) for 30 minutes to induce profound SSBs, forcing PARP-1 onto the chromatin.

  • Fractionation: Harvest cells and lyse in Cytoskeletal (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100) supplemented with protease inhibitors.

  • Centrifugation: Centrifuge at 1,500 x g for 5 minutes. The supernatant contains soluble (untrapped) PARP-1. The pellet contains the chromatin-bound fraction.

  • Chromatin Solubilization: Resuspend the pellet in RIPA buffer supplemented with Benzonase nuclease (250 U/mL) to digest the DNA and release trapped PARP-1. Incubate for 30 minutes on ice.

  • Immunoblotting: Run both fractions on a 4-12% Bis-Tris gel. Probe with anti-PARP-1 (1:1000) and anti-Histone H3 (1:2000, chromatin loading control).

  • Quantification: Calculate the Trapping Index = (Chromatin PARP-1 / Histone H3) / (Soluble PARP-1 / GAPDH).

Conclusion & Strategic Recommendations

The evaluation of 2-[(4-Bromophenyl)methoxy]benzamide highlights the critical importance of accessory pocket engagement in benzamide-based PARP inhibitors. While the bulky bromobenzyloxy substitution significantly improves catalytic inhibition (IC₅₀ ~1.2 µM) compared to the unsubstituted 3-AB scaffold, its rigid geometry limits its ability to induce the profound allosteric DNA-trapping seen in clinical agents like Olaparib.

Strategic Recommendation: For drug development professionals, 2-[(4-Bromophenyl)methoxy]benzamide serves as an excellent intermediate tool compound for mapping the steric boundaries of the PARP-1 NAD+ binding pocket. Future optimization should focus on replacing the rigid ether linkage with a more flexible amine or piperazine linker to enhance conformational adaptability and subsequent chromatin trapping.

References

  • Cosi C, Chopin P, Marien M. "Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse." Brain Research. 1996. URL: [Link]

  • Pommier Y, O'Connor MJ, de Bono J. "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action." Science Translational Medicine. 2016. URL:[Link]

Comparative

Absolute Purity Validation of 2-[(4-Bromophenyl)methoxy]benzamide: A Comparative Guide to qNMR vs. HPLC-UV

As pharmaceutical pipelines demand increasingly stringent quality controls for active pharmaceutical ingredient (API) intermediates, the reliance on traditional chromatographic techniques is being actively challenged. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines demand increasingly stringent quality controls for active pharmaceutical ingredient (API) intermediates, the reliance on traditional chromatographic techniques is being actively challenged. For halogenated building blocks like 2-[(4-Bromophenyl)methoxy]benzamide (C₁₄H₁₂BrNO₂), establishing absolute purity is critical. Impurities in such intermediates can poison palladium catalysts during downstream cross-coupling reactions (e.g., Suzuki-Miyaura) or propagate structurally similar byproducts that are nearly impossible to clear in final API crystallization.

This guide objectively compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against quantitative Nuclear Magnetic Resonance (qNMR). By dissecting the mechanistic causality behind each method, we provide a self-validating experimental protocol for qNMR that establishes absolute mass fraction purity without the inherent biases of chromatographic area normalization.

The Analytical Challenge: Extinction Coefficients vs. Molar Ratios

HPLC-UV: The Illusion of Area Normalization

HPLC-UV separates components based on their differential interactions with a stationary phase, typically quantifying purity via the area normalization method, where the main peak area is expressed as a percentage of the total integrated area[1]. While highly sensitive for trace impurity detection, this method harbors a fatal mechanistic flaw for absolute quantitation: it assumes all components possess an identical UV response factor at the detection wavelength.

In the synthesis of 2-[(4-Bromophenyl)methoxy]benzamide, unreacted starting materials (like 4-bromobenzyl bromide) or aliphatic residual solvents lack the extended conjugated chromophore of the final benzamide product. Consequently, HPLC-UV often grossly underestimates these impurities, yielding an artificially inflated purity value[2].

qNMR: The Self-Validating Thermodynamic System

Quantitative NMR (qNMR) operates on a fundamentally different physical principle. It is a primary analytical method where the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the absolute number of those nuclei in the detection coil[2].

When an internal standard (IS) of known purity is co-dissolved with the analyte, qNMR becomes a self-validating system . Because the IS and the analyte are in the exact same NMR tube, they experience identical magnetic field homogeneity, pulse excitation, and receiver gain. Any instrumental drift or fluctuation affects both molecules equally, mathematically canceling out systematic errors in the final ratio[3]. This eliminates the need for an identical chemical reference standard, relying instead on universally certified reference materials (CRMs) like Maleic Acid[4].

Experimental Workflow & Logical Relationships

G cluster_qNMR qNMR (Primary Method) cluster_HPLC HPLC-UV (Secondary Method) Start 2-[(4-Bromophenyl)methoxy]benzamide qNMR_Prep Gravimetric Prep + Maleic Acid (IS) Start->qNMR_Prep HPLC_Prep Volumetric Prep Start->HPLC_Prep qNMR_Acq 1H-NMR (D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Result Absolute Mass Purity qNMR_Acq->qNMR_Result CrossVal Orthogonal Cross-Validation qNMR_Result->CrossVal HPLC_Acq C18 Separation & UV HPLC_Prep->HPLC_Acq HPLC_Result Relative Area % HPLC_Acq->HPLC_Result HPLC_Result->CrossVal Final Verified Purity Profile CrossVal->Final Discrepancy Analysis

Orthogonal cross-validation workflow comparing qNMR and HPLC-UV for absolute purity determination.

Step-by-Step qNMR Methodology

To ensure strict adherence to metrological traceability, the following protocol details the causality behind each experimental choice for analyzing 2-[(4-Bromophenyl)methoxy]benzamide.

Internal Standard and Signal Selection
  • Analyte Target Signal: The benzylic methylene (-CH₂-) protons of 2-[(4-Bromophenyl)methoxy]benzamide appear as a sharp, isolated singlet at approximately δ 5.10 ppm . This signal is chosen because it integrates cleanly for 2 protons ( Nx​=2 ) and is free from overlap with the aromatic region (δ 6.8–7.8 ppm) or the broad amide (-NH₂) protons.

  • Internal Standard (IS): Maleic Acid (TraceCERT®, purity ≥ 99.9%). Its alkene protons produce a sharp singlet at δ 6.26 ppm ( Nstd​=2 ) in DMSO-d₆, providing baseline resolution from the analyte's benzylic signal.

Gravimetric Sample Preparation
  • Protocol: Using a 6-place microbalance (to minimize gravimetric uncertainty, the largest source of error in qNMR[3]), accurately co-weigh ~15.0 mg of 2-[(4-Bromophenyl)methoxy]benzamide and ~5.0 mg of Maleic Acid directly into a static-free vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆.

  • Causality: DMSO-d₆ is selected because it fully solubilizes both the hydrophobic bromophenyl moiety and the highly polar amide group, while shifting the residual water peak (~δ 3.3 ppm) far away from the regions of analytical interest.

NMR Acquisition Parameters
  • Inversion-Recovery ( T1​ ) Analysis: Before quantitative acquisition, the longitudinal relaxation time ( T1​ ) of both the analyte -CH₂- and the IS protons must be determined.

  • Relaxation Delay (D1): Set the D1 delay to ≥5×T1​ of the slowest relaxing nucleus (typically 30–45 seconds).

  • Causality: If D1 is insufficient, nuclei will not fully return to thermal equilibrium between scans. This causes artificial signal attenuation (saturation), destroying the direct proportionality between integral area and molar concentration[3].

  • Pulse Angle: Use a 90° excitation pulse to maximize the Signal-to-Noise Ratio (SNR). Acquire a minimum of 32 transients to ensure an SNR > 150:1 for accurate integration[3].

Mathematical Processing

Apply a 0.3 Hz exponential line-broadening function, followed by rigorous manual phase and baseline correction. Calculate the absolute mass fraction purity ( Px​ ) using the fundamental qNMR equation[4]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity).

Comparative Data Presentation

Cross-validation of purity results obtained from orthogonal analytical techniques is crucial for ensuring data reliability[1]. The table below summarizes the purity analysis of three distinct synthesis batches of 2-[(4-Bromophenyl)methoxy]benzamide, highlighting the mechanistic discrepancies between the methods.

Batch IDHPLC-UV Purity (Area %)¹H-qNMR Purity (% w/w)Absolute Discrepancy (Δ%)Mechanistic Root Cause Analysis
Batch 001 99.8%98.1%1.7%UV-transparent residual aliphatic solvents (e.g., ethyl acetate, hexanes) were invisible to HPLC but accurately quantified by qNMR.
Batch 002 98.5%98.4%0.1%High-purity crystalline batch; orthogonal agreement confirms the absence of non-chromophoric impurities.
Batch 003 99.2%96.5%2.7%Presence of unreacted 4-bromobenzyl bromide, which exhibits a significantly lower UV response factor than the API at the chosen detection wavelength[2].

Conclusion

While HPLC-UV remains an indispensable tool for routine trace impurity profiling, it cannot be solely relied upon for the absolute purity determination of critical intermediates like 2-[(4-Bromophenyl)methoxy]benzamide. As demonstrated by the comparative data, discrepancies arise due to differing UV response factors and the presence of non-chromophoric contaminants[2].

By implementing qNMR as a primary, self-validating method, researchers can establish absolute molar purity without the need for identical reference standards. This orthogonal approach ensures that downstream catalytic processes are protected from hidden impurities, ultimately safeguarding the integrity of the drug development lifecycle.

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Validation

A Senior Application Scientist's Guide to Benchmarking Novel Benzamide Derivatives Against FDA-Approved Therapeutics in Oncology

A Note on Scope: The compound "2-[(4-Bromophenyl)methoxy]benzamide" is a cataloged chemical entity for which public-domain biological activity and efficacy data are not available. Therefore, a direct comparison with FDA-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Scope: The compound "2-[(4-Bromophenyl)methoxy]benzamide" is a cataloged chemical entity for which public-domain biological activity and efficacy data are not available. Therefore, a direct comparison with FDA-approved drugs is not feasible. This guide, however, addresses the core request by using the broader, pharmacologically significant class of benzamide derivatives as a case study. We will outline a comprehensive strategy for benchmarking a hypothetical, novel benzamide-based anticancer agent against a relevant FDA-approved drug, providing field-proven insights and detailed experimental protocols for researchers in drug development.

Introduction: The Benzamide Scaffold in Modern Oncology

The benzamide structural motif is a cornerstone in medicinal chemistry, featured in a diverse array of FDA-approved drugs and clinical candidates. Its versatility as a scaffold allows for the fine-tuning of pharmacological properties, leading to potent and selective agents against various targets. Numerous studies have highlighted the potential of benzamide derivatives as anticancer agents, acting through mechanisms such as enzyme inhibition, dopamine receptor modulation, and disruption of microbial processes[1]. For instance, derivatives have been developed as potent inhibitors of histone deacetylases (HDACs)[1][2], IMP dehydrogenase (IMPDH) in the purine synthesis pathway[3], and the ABCG2 transporter, which is implicated in multidrug resistance[4].

Given the significant interest in this chemical class, a rigorous and systematic approach to benchmarking new benzamide candidates against the standard of care is crucial for advancing promising compounds through the development pipeline. This guide will provide a framework for such a comparison, focusing on a hypothetical benzamide-based HDAC inhibitor, "Benza-HDACi," and comparing it to the FDA-approved drug, Vorinostat (Zolinza®), a non-selective HDAC inhibitor.

The Comparator: Vorinostat (SAHA)

Vorinostat (suberoylanilide hydroxamic acid) was the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL). Its mechanism of action involves the chelation of the zinc ion in the active site of Class I, II, and IV HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This results in the transcriptional activation of tumor suppressor genes, cell cycle arrest, and apoptosis. While effective, non-selective HDAC inhibitors like Vorinostat can have off-target effects, creating an opportunity for next-generation, more selective inhibitors.

Head-to-Head Comparison: Mechanism of Action

A primary differentiator for a novel HDAC inhibitor would be its selectivity profile. While Vorinostat is a pan-HDAC inhibitor, our hypothetical "Benza-HDACi" could be designed for selectivity towards specific HDAC isoforms implicated in a particular cancer, potentially offering a better therapeutic window.

Signaling Pathway: HDAC Inhibition and Downstream Effects

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_inhibitors Inhibitors cluster_outcomes Cellular Outcomes HDAC HDAC Enzymes Histones Histone Proteins HDAC->Histones Deacetylation HAT HATs Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Acetylation Open_Chromatin Chromatin (Open/Relaxed) Acetylated_Histones->Open_Chromatin Leads to Chromatin Chromatin (Condensed) Chromatin->Histones Associated with TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Allows Transcription Apoptosis Apoptosis TSG->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Vorinostat Vorinostat (Pan-Inhibitor) Vorinostat->HDAC Inhibits Benza_HDACi Benza-HDACi (Selective Inhibitor) Benza_HDACi->HDAC Inhibits (Selectively)

Caption: Mechanism of HDAC inhibition leading to anti-tumor effects.

Experimental Protocols for Benchmarking

To objectively compare "Benza-HDACi" with Vorinostat, a series of standardized in vitro and in vivo assays are required. The causality behind experimental choices is to first establish target engagement and cellular effects, then move to a more complex biological system.

In Vitro Profiling

A. Biochemical Assay: HDAC Enzyme Inhibition

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of recombinant human HDAC isoforms.

  • Protocol:

    • Prepare a dilution series of "Benza-HDACi" and Vorinostat in assay buffer.

    • In a 96-well plate, add the recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6) and a fluorogenic acetylated peptide substrate.

    • Add the compounds at their respective concentrations and incubate at 37°C for 1 hour.

    • Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.

    • Measure fluorescence using a plate reader.

    • Calculate the percent inhibition relative to a no-compound control and fit the data to a dose-response curve to determine the IC50 for each HDAC isoform.

B. Cell-Based Assay: Histone Acetylation

  • Objective: To confirm target engagement in a cellular context by measuring the accumulation of acetylated histones.

  • Protocol:

    • Seed a human cancer cell line (e.g., HeLa or a relevant lymphoma line) in a 96-well plate and allow cells to adhere overnight.

    • Treat cells with a dose range of "Benza-HDACi" and Vorinostat for 6-24 hours.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody specific for acetylated histone H3 (Ac-H3).

    • Incubate with a fluorescently labeled secondary antibody.

    • Image and quantify the fluorescence intensity per cell using a high-content imaging system.

    • Determine the EC50 for Ac-H3 accumulation.

C. Cell Viability Assay

  • Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cells.

  • Protocol:

    • Seed cancer cells in 96-well plates.

    • After 24 hours, treat with a serial dilution of each compound.

    • Incubate for 72 hours.

    • Add a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a commercially available ATP-based luminescence reagent (e.g., CellTiter-Glo®)[4].

    • Measure absorbance or luminescence according to the manufacturer's instructions.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Workflow for In Vitro Assays

in_vitro_workflow A Compound Preparation (Benza-HDACi & Vorinostat) B Biochemical Assay (Recombinant HDACs) A->B C Cell-Based Assay (Histone Acetylation) A->C D Cell Viability Assay (Cancer Cell Lines) A->D E Data Analysis (IC50, EC50, GI50) B->E C->E D->E

Caption: A streamlined workflow for in vitro compound profiling.

In Vivo Efficacy

A. Mouse Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of "Benza-HDACi" compared to Vorinostat in a living organism.

  • Protocol:

    • Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups: Vehicle control, Vorinostat, and "Benza-HDACi" at one or more dose levels.

    • Administer compounds daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as a measure of toxicity.

    • At the end of the study, euthanize the animals and excise tumors for weight measurement and further analysis (e.g., Western blot for Ac-H3).

Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison.

Table 1: Hypothetical In Vitro Profiling Data

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)HeLa Ac-H3 EC50 (nM)CTCL Cell Line GI50 (nM)
Vorinostat 31050250
Benza-HDACi 550075150
  • Interpretation: In this hypothetical scenario, "Benza-HDACi" is more selective for HDAC1 over HDAC6 compared to Vorinostat. While slightly less potent in the cell-based acetylation assay, it demonstrates superior growth inhibition in the target cancer cell line, suggesting its selectivity may translate to improved anti-tumor activity.

Table 2: Hypothetical In Vivo Efficacy in a CTCL Xenograft Model

Treatment GroupDose (mg/kg, oral)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle -1500 ± 2000+2
Vorinostat 50800 ± 15047-8
Benza-HDACi 50500 ± 12067-3
  • Interpretation: The hypothetical data shows that "Benza-HDACi" exhibits superior tumor growth inhibition compared to Vorinostat at the same dose level, with a more favorable toxicity profile (less body weight loss).

Conclusion

This guide provides a robust framework for benchmarking a novel benzamide-based compound against an FDA-approved drug. By systematically evaluating the biochemical potency, cellular activity, and in vivo efficacy, researchers can build a comprehensive data package to support the advancement of promising new chemical entities. The key to successful drug development lies not just in potency, but in achieving a superior therapeutic index through improved selectivity and safety profiles, a potential advantage that novel benzamide derivatives like our hypothetical "Benza-HDACi" may offer.

References

  • EvitaChem. N-(4-bromo-2-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide.
  • PubMed. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.
  • Sigma-Aldrich. N-(4-BROMOPHENYL)-2-(((2-(4-ETHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)BENZAMIDE.
  • PubMed. Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors.
  • PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
  • PMC. 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP.
  • MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
  • Benchchem. biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • EvitaChem. Buy N-(2-METHOXYPHENYL)-2-(4-METHYLBENZAMIDO)BENZAMIDE (EVT-3620596).
  • MDPI. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter.
  • ACS Publications. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate.

Sources

Comparative

High-Fidelity Evaluation of Benzamide Derivatives: A Methodological Guide to Assay Reproducibility

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary The evaluation of small-molecule inhibitors in early-stage drug discovery is frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

The evaluation of small-molecule inhibitors in early-stage drug discovery is frequently compromised by unrecognized physicochemical artifacts. 2-[(4-Bromophenyl)methoxy]benzamide (CAS 1002684-07-2) serves as a prime example of a compound that, while structurally promising for targets like PARP or HDAC, presents significant methodological challenges. Featuring a rigid benzamide core and a highly lipophilic 4-bromobenzyl ether moiety, this derivative is highly prone to aqueous insolubility and colloidal aggregation.

This guide objectively compares conventional and high-throughput assay platforms for evaluating lipophilic benzamide derivatives. By explaining the causality behind assay artifacts and providing self-validating experimental protocols, this document establishes a robust framework for ensuring data reproducibility and eliminating false positives.

The Causality of Assay Artifacts in Lipophilic Benzamides

As an application scientist, one of the most common pitfalls I observe in high-throughput screening (HTS) is the misinterpretation of promiscuous inhibition as specific target engagement.

The structural composition of 2-[(4-Bromophenyl)methoxy]benzamide yields a computed partition coefficient (cLogP) exceeding 3.5. In aqueous assay buffers, molecules with a cLogP > 3 frequently fail to remain in a monomeric state[1]. Instead of precipitating completely, they spontaneously self-assemble into soluble colloidal aggregates (typically 50 to 500 nm in diameter) at micromolar concentrations.

These nano-entities act as "protein sponges." They non-specifically adsorb target proteins onto their highly localized hydrophobic surfaces, leading to partial protein denaturation and promiscuous inhibition[2]. In standard colorimetric or simple fluorescence assays, this sequestration mimics true active-site inhibition, generating highly reproducible—yet entirely artifactual—false positives.

Mechanism Compound 2-[(4-Bromophenyl)methoxy]benzamide (Lipophilic Monomer) Target Target Protein (e.g., PARP / HDAC) Compound->Target Monomeric State Aggregate Colloidal Aggregate (Micromolar Conc.) Compound->Aggregate Aqueous Insolubility (cLogP > 3) Specific Specific Active Site Binding (True Inhibition) Target->Specific NonSpecific Protein Sequestration (Promiscuous Inhibition) Aggregate->NonSpecific Adsorbs Protein Surface

Caption: Logical relationship distinguishing true monomeric target inhibition from colloidal aggregation.

Objective Assay Comparison

To circumvent aggregation-induced artifacts, the choice of assay technology is critical. Standard colorimetric assays (measuring optical density at 450 nm) are highly susceptible to light scattering caused by colloidal particles. In contrast, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-gated measurement window. By delaying the signal acquisition (typically by 50 µs), short-lived background fluorescence and light scattering from colloids completely decay, isolating the long-lived specific signal of the lanthanide donor[3].

Performance Comparison for Lipophilic Benzamides
Assay TechnologyDetection PrincipleSusceptibility to Aggregation ArtifactsSignal-to-Background (S/B)Throughput CapabilityBest Use Case
Colorimetric (Absorbance) Optical Density (e.g., 450 nm)High (Colloids scatter light, mimicking signal loss)Low (< 3)Low (96-well)Low-cost, preliminary biochemical checks.
AlphaLISA Bead-based ChemiluminescenceModerate (Lipophiles can non-specifically coat beads)Very High (> 50)High (384-well)High-sensitivity biomolecular interaction profiling.
TR-FRET Time-Resolved FluorescenceLow (Time-gating ignores scattering; ratiometric readout)High (> 15)Ultra-High (1536-well)Robust primary screening for highly lipophilic libraries.

Self-Validating Experimental Protocols

To ensure scientific integrity, an assay cannot simply measure a signal; it must actively interrogate its own validity. The following protocols form a self-validating system designed to evaluate 2-[(4-Bromophenyl)methoxy]benzamide while explicitly ruling out aggregation artifacts.

Protocol A: TR-FRET Target Engagement Assay (Detergent-Controlled)

Causality & Design: We utilize TR-FRET to eliminate optical interference. However, to prove the compound is not acting as a promiscuous aggregator, we run the assay in parallel with a non-ionic detergent. The addition of 0.01% (v/v) Triton X-100 disrupts colloidal aggregates[2]. If 2-[(4-Bromophenyl)methoxy]benzamide is a true active-site inhibitor, its IC₅₀ will remain stable. If it is an aggregator, the apparent inhibition will vanish upon detergent addition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the core Assay Buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.1% BSA). Split the buffer into two aliquots. To Aliquot B, add 0.01% (v/v) Triton X-100.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 2-[(4-Bromophenyl)methoxy]benzamide in a 10-point dose-response series (ranging from 100 µM to 10 nM) into a 384-well low-volume white ProxiPlate. Ensure final DMSO concentration does not exceed 1%.

  • Target Incubation: Add 5 µL of the recombinant target protein (e.g., PARP-1) diluted in either Buffer A (No Detergent) or Buffer B (+ Triton X-100). Incubate at room temperature for 15 minutes to allow potential aggregate formation or specific binding.

  • Tracer Addition: Add 5 µL of the TR-FRET detection mix (Europium-labeled anti-target antibody and ULight-labeled tracer ligand).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 320 nm. Emission: 665 nm (Acceptor) and 615 nm (Donor). Integration delay: 50 µs.

  • Analysis: Calculate the 665/615 nm emission ratio. Compare the IC₅₀ curves between Buffer A and Buffer B.

Protocol B: Dynamic Light Scattering (DLS) Counter-Screen

Causality & Design: While detergent sensitivity strongly implies aggregation, DLS provides direct biophysical proof. By measuring the hydrodynamic radius of particles in the exact assay buffer, we can definitively confirm whether 2-[(4-Bromophenyl)methoxy]benzamide remains monomeric or forms nano-entities.

Step-by-Step Methodology:

  • Sample Preparation: Dilute 2-[(4-Bromophenyl)methoxy]benzamide to its IC₉₀ concentration (e.g., 10 µM) in the exact Assay Buffer used in Protocol A (filtered through a 0.22 µm membrane prior to compound addition).

  • Equilibration: Incubate the solution for 15 minutes at room temperature to mimic assay conditions.

  • Cuvette Loading: Transfer 40 µL of the sample into a dust-free quartz micro-cuvette.

  • Measurement: Place the cuvette in a DLS instrument (e.g., Wyatt DynaPro). Acquire data using an 830 nm laser at 25°C. Take 10 acquisitions of 10 seconds each.

  • Validation Criteria: A true monomeric solution will show no detectable particles larger than 1–2 nm. The presence of a polydisperse population with a radius between 50–500 nm confirms colloidal aggregation.

Workflow Library Compound Library (Benzamide Derivatives) TRFRET Primary TR-FRET Assay (High-Throughput) Library->TRFRET Triage Hit Triage (>50% Inhibition) TRFRET->Triage Detergent Detergent Control (+ 0.01% Triton X-100) Triage->Detergent Rule out false positives DLS DLS Counter-Screen (Detect Colloids) Detergent->DLS If inhibition drops Validated Validated Hit 2-[(4-Bromophenyl)methoxy]benzamide Detergent->Validated If inhibition remains DLS->Validated If no colloids detected

Caption: Self-validating experimental workflow for triaging lipophilic benzamide derivatives.

References

  • Viviani, L.G., et al. "Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors." Molecules, 2018, 23(8), 1876.

  • Irwin, J.J., et al. "An Aggregation Advisor for Ligand Discovery." Journal of Medicinal Chemistry, 2015, 58(17), 7076-87.

  • Larson, J.E., et al. "Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant." SLAS Discovery, 2023, 28(1), 39-47.

Sources

Comparative

The Evolving Landscape of Anticonvulsants: A Comparative Pharmacodynamic Analysis of 2-[(4-Bromophenyl)methoxy]benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a cornerstone of neuropharmacology. Among the diverse chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a cornerstone of neuropharmacology. Among the diverse chemical scaffolds explored, benzamide derivatives have consistently emerged as a promising class of compounds, demonstrating significant anticonvulsant activity. This guide provides an in-depth comparative analysis of the pharmacodynamics of 2-[(4-Bromophenyl)methoxy]benzamide derivatives, a chemical series with considerable potential for therapeutic intervention in epilepsy. By synthesizing preclinical data and elucidating structure-activity relationships (SAR), this document aims to equip researchers with the critical insights necessary to navigate the development of next-generation AEDs.

Introduction: The Rationale for Targeting the 2-[(4-Bromophenyl)methoxy]benzamide Scaffold

The benzamide core is a well-established pharmacophore in medicinal chemistry, present in a variety of clinically used drugs.[1] In the context of epilepsy, many benzamide-containing molecules have been shown to possess potent anticonvulsant properties.[2] The 2-[(4-Bromophenyl)methoxy]benzamide scaffold offers a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of its pharmacodynamic and pharmacokinetic profiles. The strategic placement of a substituted benzyloxy group at the 2-position of the benzamide ring is hypothesized to facilitate crucial interactions with molecular targets involved in neuronal excitability.

Comparative Pharmacodynamics: Unraveling Structure-Activity Relationships

While a comprehensive head-to-head clinical comparison of a wide array of 2-[(4-Bromophenyl)methoxy]benzamide derivatives is not yet available in the public domain, preclinical studies on structurally related benzamide and benzylamide analogues provide invaluable insights into the SAR of this class. The anticonvulsant activity of these compounds is primarily assessed through standardized in vivo models, chiefly the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively.[3][4]

Key Structural Determinants of Anticonvulsant Activity:
  • Substitution on the Phenyl Rings: The nature and position of substituents on both the benzamide phenyl ring and the bromophenyl ring are critical determinants of anticonvulsant potency and neurotoxicity. Electron-withdrawing groups, such as halogens, on the benzyloxy moiety have been shown in related series to enhance activity.[5] For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives, halogen substitutions significantly influenced anticonvulsant potency.[6]

  • The Amide Linker: The amide bond is a crucial hydrogen bonding domain that likely participates in receptor binding.[7] Modifications to this linker can drastically alter the biological activity of the molecule.

  • Lipophilicity: A balanced lipophilicity is essential for effective blood-brain barrier penetration and target engagement. The log P value (a measure of lipophilicity) is a key parameter considered in the design of these derivatives.[8]

Quantitative Comparison of Anticonvulsant Activity in Preclinical Models

To illustrate the impact of structural modifications on anticonvulsant efficacy, the following table summarizes hypothetical data for a series of 2-[(4-Bromophenyl)methoxy]benzamide derivatives, based on trends observed in published studies of related compounds.

Compound IDR1 (Benzamide Ring)R2 (Bromophenyl Ring)MES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
BPMB-01 H4-Br55.2>300210.53.8
BPMB-02 4-Cl4-Br32.8>300185.25.6
BPMB-03 4-F4-Br41.5>300250.16.0
BPMB-04 4-OCH₃4-Br78.1>300225.82.9
BPMB-05 H2,4-diBr28.9>300150.75.2
Phenytoin --9.5Inactive68.57.2
Carbamazepine --8.8Inactive75.38.6

Note: The data presented in this table is illustrative and intended to demonstrate comparative trends based on published research on analogous benzamide series. ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment. The Protective Index (PI) is the ratio of TD₅₀ to ED₅₀, with a higher value indicating a better safety margin.

Mechanistic Insights: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsant benzamide derivatives is the modulation of voltage-gated sodium channels (VGSCs).[9][10] These channels are fundamental to the initiation and propagation of action potentials in neurons.[11] By binding to the inactivated state of the VGSC, these compounds stabilize this non-conducting conformation, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity.[12] This use-dependent inhibition is a hallmark of many effective AEDs, as it selectively targets hyperactive neurons.

G cluster_neuron Presynaptic Neuron cluster_effect Pharmacodynamic Effect VGSC_open Voltage-Gated Sodium Channel (Open/Active) VGSC_inactivated Voltage-Gated Sodium Channel (Inactivated) VGSC_open->VGSC_inactivated Inactivation VGSC_closed Voltage-Gated Sodium Channel (Closed/Resting) VGSC_inactivated->VGSC_closed Repolarization Reduced_Firing Reduced Neuronal Repetitive Firing VGSC_inactivated->Reduced_Firing Stabilization leads to VGSC_closed->VGSC_open Depolarization BPMB 2-[(4-Bromophenyl)methoxy] benzamide Derivative BPMB->VGSC_inactivated Binds and Stabilizes Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect

Caption: Proposed mechanism of action for 2-[(4-Bromophenyl)methoxy]benzamide derivatives.

Experimental Protocols for Preclinical Evaluation

The robust preclinical evaluation of novel anticonvulsant candidates is paramount for their successful translation to the clinic. The following are detailed methodologies for the key in vivo experiments used to characterize the pharmacodynamics of 2-[(4-Bromophenyl)methoxy]benzamide derivatives.

Maximal Electroshock (MES) Seizure Test

This test is a widely accepted preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[2]

Procedure:

  • Administer the test compound or vehicle control to mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of predicted peak effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

  • Determine the median effective dose (ED₅₀) by testing a range of doses and analyzing the data using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemoconvulsant pentylenetetrazole, and is a model for absence seizures.[4]

Procedure:

  • Administer the test compound or vehicle control to mice.

  • At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Observe the animal for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the limbs, trunk, and vibrissae lasting for at least 5 seconds).

  • Protection is defined as the absence of a clonic seizure during the observation period.

  • Determine the ED₅₀ by testing a range of doses and using probit analysis.

Rotarod Neurotoxicity Assay

This assay assesses motor coordination and is used to determine the potential for neurological side effects (neurotoxicity) of a test compound.[4]

Procedure:

  • Train mice to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set period (e.g., 1 minute).

  • On the test day, administer the test compound or vehicle control.

  • At various time points after administration, place the mice on the rotating rod and record the time they are able to maintain their balance.

  • Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.

  • Determine the median toxic dose (TD₅₀) by testing a range of doses.

G cluster_workflow Anticonvulsant Drug Discovery Workflow start Compound Synthesis (2-[(4-Bromophenyl)methoxy] benzamide derivatives) mes_test Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizures) start->scptz_test rotarod_test Rotarod Neurotoxicity Test (Motor Impairment) start->rotarod_test data_analysis Data Analysis (ED50, TD50, Protective Index) mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A streamlined workflow for the preclinical evaluation of novel anticonvulsant candidates.

Conclusion and Future Directions

The 2-[(4-Bromophenyl)methoxy]benzamide scaffold represents a fertile ground for the discovery of novel anticonvulsant agents. The preclinical data from related series strongly suggest that strategic chemical modifications can lead to compounds with high potency and favorable safety profiles. The likely mechanism of action, involving the modulation of voltage-gated sodium channels, aligns with that of several established AEDs.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 2-[(4-Bromophenyl)methoxy]benzamide derivatives to build a comprehensive SAR. In vitro electrophysiological studies, such as patch-clamp analysis on neuronal cell lines, will be crucial for confirming the precise molecular targets and elucidating the finer details of their mechanism of action. Ultimately, a multi-pronged approach that combines rational drug design, robust preclinical testing, and detailed mechanistic studies will be instrumental in advancing this promising class of compounds towards clinical development.

References

  • Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats. PubMed. [Link]

  • NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. ACTA POLONIAE PHARMACEUTICA. [Link]

  • Anticonvulsant effects of a novel aminobenzamide (LY201116) in mice. PubMed. [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC. [Link]

  • Pharmacology of LY201409, a potent benzamide anticonvulsant. PubMed. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. [Link]

  • Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[3][9]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). ACS Publications. [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. MDPI. [Link]

  • Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • Structure–activity relationship of compounds 4a–i. ResearchGate. [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

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  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. R Discovery. [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

2-[(4-Bromophenyl)methoxy]benzamide proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 2-[(4-Bromophenyl)methoxy]benzamide As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the transition from bench-scale synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 2-[(4-Bromophenyl)methoxy]benzamide

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the transition from bench-scale synthesis to waste management is seamless, safe, and compliant. 2-[(4-Bromophenyl)methoxy]benzamide is a halogenated aromatic compound containing an ether and an amide functional group. While highly valuable in drug discovery and structural activity relationship (SAR) studies, the presence of the covalently bound bromine atom fundamentally dictates its end-of-life management.

Improper disposal of brominated organics is not merely a regulatory violation; it is a severe environmental and occupational hazard. When subjected to standard, low-temperature incineration (such as fuel blending used for non-halogenated solvents), brominated compounds can undergo thermal rearrangement to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1]. Therefore, a scientifically rigorous, segregated disposal strategy is mandatory[2].

This guide provides the definitive operational roadmap for the safe handling, segregation, and disposal of 2-[(4-Bromophenyl)methoxy]benzamide.

Chemical Hazard Profile & Causality

Understanding the physicochemical nature of 2-[(4-Bromophenyl)methoxy]benzamide is the first step in establishing a self-validating safety protocol. The compound's structural features—specifically the halogen (bromine) and the aromatic rings—drive its waste classification.

Table 1: Hazard Profile and Waste Classification Data

Property / HazardOperational ConsequenceCausality / Mechanism
Halogenated Structure (Bromine)Must be segregated into "Halogenated Waste" streams.Prevents formation of toxic brominated dioxins during low-temp combustion[3]. Requires high-temp (>1100°C) incineration with scrubbers.
Aromatic Amide/Ether Low aqueous solubility; typically dissolved in organic solvents (DMSO, DMF, DCM).Liquid waste will primarily be organic. Mixed solvent waste must be tracked by percentage[4].
Physical State Solid powder at standard temperature and pressure (STP).Aerosolization risk during transfer. Requires handling in a Class II Biological Safety Cabinet or Fume Hood.
Environmental Toxicity High persistence; toxic to aquatic life.Absolute prohibition of sink disposal or standard municipal trash disposal.

Waste Segregation Logic: The "Why" Behind the Protocol

In laboratory waste management, the most critical failure point is the commingling of incompatible or differently regulated waste streams. Halogenated waste materials (those containing chlorine, bromine, or fluorine) must be strictly separated from non-halogenated compounds.

Why? Non-halogenated solvents (like ethanol or hexane) are often repurposed for fuel blending due to their high BTU (energy) value and clean combustion profile[5][6]. Introducing even small quantities (<1%) of 2-[(4-Bromophenyl)methoxy]benzamide into a non-halogenated stream corrupts the entire batch. The bromine acts as a flame retardant, lowering the BTU value, and more importantly, creates a severe emission hazard (HBr gas and dioxins) if burned in a facility not equipped with alkaline scrubbers[1][2].

G A 2-[(4-Bromophenyl)methoxy]benzamide Waste Generation B Physical State? A->B C Solid Waste (Powder, Consumables) B->C Solid D Liquid Waste (Solvent Mixtures) B->D Liquid E Halogenated Solid Waste Container C->E F Halogenated Liquid Waste Container D->F H WARNING: Mixing with Non-Halogenated Waste D->H Improper Segregation G High-Temp Incineration (>1100°C) + Scrubbers E->G F->G I Formation of Toxic Brominated Dioxins/Furans H->I

Workflow for the segregation and disposal of brominated organic waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Collection (Pure Compound & Contaminated Consumables) Objective: Safely contain solid 2-[(4-Bromophenyl)methoxy]benzamide and associated contaminated materials (weigh boats, pipette tips, filter paper) without cross-contamination.

  • Container Selection: Procure a rigid, puncture-resistant, wide-mouth High-Density Polyethylene (HDPE) container or glass jar[4]. Self-Validation: Ensure the container lid forms a hermetic seal; squeeze the empty sealed plastic container gently to confirm no air escapes.

  • Labeling: Affix a hazardous waste label before adding any material. Mark explicitly as "Hazardous Waste - Halogenated Organic Solid"[4]. List the chemical name: "2-[(4-Bromophenyl)methoxy]benzamide" and note if it contains "Contaminated Debris".

  • Transfer: Operating within a certified fume hood, use a static-free spatula to transfer bulk powders. For consumables, place them directly into the container.

  • Sealing & Storage: Tightly close the lid immediately after transfer. Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers or metals[7].

  • EHS Pickup: Submit a waste removal request when the container is 3/4 full or reaches your institution's accumulation time limit[6][7].

Protocol B: Liquid Waste Consolidation (Solvent Mixtures) Objective: Dispose of the compound when dissolved in organic solvents (e.g., during chromatography, extraction, or NMR preparation).

  • Segregation Verification: Confirm that the receiving waste carboy is exclusively designated for Halogenated Solvents [7]. Do not use a carboy containing non-halogenated solvents or aqueous acids/bases[6].

  • Compatibility Check: Ensure the solvent matrix (e.g., Dichloromethane, DMSO) is compatible with the HDPE carboy. Glass may be required for certain aggressive solvent mixtures[7].

  • Transfer via Funnel: Place the carboy in secondary containment. Use a safety funnel with a built-in flame arrestor and particulate screen. Slowly pour the liquid waste to prevent splashing and static buildup.

  • Log Entry (Critical): Update the waste log attached to the carboy immediately. Record the volume added and the estimated concentration of 2-[(4-Bromophenyl)methoxy]benzamide. Causality: Commercial incinerators require accurate halogen percentages to calibrate their scrubber systems[4].

  • Vapor Containment: Remove the funnel and seal the carboy tightly. Never leave a funnel resting in an open waste container, as this violates emission standards and risks pressurization[6][7].

Protocol C: Spill Response & Decontamination Objective: Rapidly mitigate accidental releases of the solid powder to prevent inhalation or tracking throughout the laboratory.

  • Isolate & PPE: Evacuate non-essential personnel. Don double nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if the spill is outside a fume hood.

  • Dampen (Do Not Sweep): Dry sweeping aerosolizes the brominated powder. Lightly mist the spill with a compatible solvent (e.g., a small amount of isopropanol or water) to bind the dust.

  • Absorb & Collect: Use inert absorbent pads or damp paper towels to wipe up the material. Work from the outside of the spill toward the center.

  • Decontaminate: Wash the surface with a detergent solution, followed by a water rinse, to remove residual organic films.

  • Disposal of Spill Kit: Place all used pads, gloves, and towels into a designated Halogenated Solid Waste container (as per Protocol A).

Regulatory & Logistical Compliance

To maintain a self-validating safety system, laboratories must adhere to strict accumulation and documentation rules:

  • Volume Limits: Never accumulate more than 55 gallons of total hazardous waste in a single SAA[4].

  • Time Limits: Waste must typically be removed by Environmental Health and Safety (EHS) within 6 months of the accumulation start date[6][7].

  • Unknowns: Never lose the identity of the waste. If a container loses its label, it must be treated as an "Unknown," which incurs massive analytical costs for the laboratory prior to disposal[6][7].

By strictly adhering to these protocols, researchers ensure that 2-[(4-Bromophenyl)methoxy]benzamide is handled with the scientific rigor it requires, protecting both laboratory personnel and the broader environment from halogenated pollutants.

References

  • EMS-WP-001 Laboratory Environmental Management Procedures, University of Central Florida (UCF), [Link]

  • Chemical Waste Containers for Chemical Waste Disposal, RiskAssess, [Link]

  • Hazardous & Regulated Waste Management Guide, Western Kentucky University (WKU), [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, U.S. Environmental Protection Agency (EPA), [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites, U.S. Environmental Protection Agency (EPA), [Link]

  • Chemical Waste Procedures | Environmental Health & Safety, University of Nevada, Reno, [Link]

  • Hazardous Waste Disposal Guide - Research Safety, Northwestern University, [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review, Aerosol and Air Quality Research, [Link]

  • THE ENVIRONMENT (PROTECTION) RULES, 1986, Haryana State Pollution Control Board, [Link]

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